Product packaging for 2',6'-Difluoropropiophenone(Cat. No.:CAS No. 85068-31-1)

2',6'-Difluoropropiophenone

Cat. No.: B1297544
CAS No.: 85068-31-1
M. Wt: 170.16 g/mol
InChI Key: ISFKUAKHXQLAFN-UHFFFAOYSA-N
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Description

2',6'-Difluoropropiophenone is a useful research compound. Its molecular formula is C9H8F2O and its molecular weight is 170.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F2O B1297544 2',6'-Difluoropropiophenone CAS No. 85068-31-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,6-difluorophenyl)propan-1-one
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InChI

InChI=1S/C9H8F2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ISFKUAKHXQLAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90234135
Record name 2',6'-Difluoropropiophenone
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Molecular Weight

170.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

85068-31-1
Record name 1-(2,6-Difluorophenyl)-1-propanone
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Record name 2',6'-Difluoropropiophenone
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Record name 2',6'-Difluoropropiophenone
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Record name 2',6'-difluoropropiophenone
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Foundational & Exploratory

2',6'-Difluoropropiophenone: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2',6'-Difluoropropiophenone, a fluorinated aromatic ketone of interest in medicinal chemistry and organic synthesis. This document details its physicochemical characteristics, structural features, and relevant experimental protocols.

Chemical Properties and Identification

This compound, also known as 1-(2,6-difluorophenyl)propan-1-one, is a clear liquid at room temperature.[1][2] Its fundamental chemical and physical properties are summarized in the table below. The strategic placement of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, reactivity, and potential biological activity, making it a valuable building block in the development of novel compounds.[1][3][4][5]

PropertyValueReference
Molecular Formula C₉H₈F₂O[1][2][6]
Molecular Weight 170.16 g/mol [1][2][6]
CAS Number 85068-31-1[2][6]
Appearance Clear liquid[1][2]
Boiling Point 71 °C at 4 mmHg
Purity ≥95%[1][2]

Synonyms: 1-(2,6-Difluorophenyl)propan-1-one[1][6]

Molecular Structure

The structure of this compound consists of a propiophenone core with two fluorine atoms substituted at the 2' and 6' positions of the phenyl ring.

SMILES: CCC(=O)c1c(F)cccc1F[1]

InChI: InChI=1S/C9H8F2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3[1]

InChI Key: ISFKUAKHXQLAFN-UHFFFAOYSA-N[1]

The presence of the electronegative fluorine atoms ortho to the carbonyl group influences the conformation and reactivity of the molecule.

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

A common method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7]

Reaction Scheme:

G reactant1 1,3-Difluorobenzene Reaction reactant1->Reaction reactant2 Propanoyl Chloride reactant2->Reaction catalyst AlCl3 catalyst->Reaction catalyst product This compound HCl HCl Reaction->product Reaction->HCl

Figure 1. Synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: To a cooled (0-5 °C) mixture of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane), add propanoyl chloride dropwise while stirring.

  • Addition of Substrate: Slowly add 1,3-difluorobenzene to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction Progression: Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Quench the reaction by carefully pouring the mixture into ice-water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Analytical Methods

GC-MS is a suitable method for the identification and purity assessment of this compound.

Workflow:

G cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample Dissolve sample in appropriate solvent (e.g., Dichloromethane) Injection Injection Sample->Injection Inject Separation Separation Injection->Separation Detection Detection Separation->Detection Mass Spectrum Mass Spectrum Detection->Mass Spectrum Chromatogram Chromatogram Detection->Chromatogram Library Match Library Match Mass Spectrum->Library Match Identification Identification Library Match->Identification Peak Integration Peak Integration Chromatogram->Peak Integration Purity Assessment Purity Assessment Peak Integration->Purity Assessment

References

Technical Guide: 2',6'-Difluoropropiophenone (CAS 85068-31-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',6'-Difluoropropiophenone is a fluorinated organic compound that serves as a valuable building block in synthetic chemistry. Its chemical structure, featuring a difluorinated phenyl ring attached to a propanone moiety, makes it a key intermediate in the synthesis of various target molecules, particularly in the pharmaceutical and agrochemical industries. The presence of two fluorine atoms on the aromatic ring can significantly influence the physicochemical properties of the final products, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 85068-31-1[1]
Molecular Formula C₉H₈F₂O[1]
Molecular Weight 170.16 g/mol [1]
Appearance Colorless to light yellow liquid[]
Purity ≥97% (typical)[3]
IUPAC Name 1-(2,6-difluorophenyl)propan-1-one[1]
Synonyms This compound[1][]

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound: Friedel-Crafts propionylation of 1,3-difluorobenzene and the Grignard reaction of a 2,6-difluorophenyl Grignard reagent with a propionylating agent.

Friedel-Crafts Propionylation of 1,3-Difluorobenzene

This method involves the electrophilic aromatic substitution of 1,3-difluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The fluorine atoms are deactivating groups, but they direct the incoming electrophile to the ortho and para positions. In the case of 1,3-difluorobenzene, the 2- and 6- positions are ortho to one fluorine and meta to the other, making them susceptible to acylation.

Experimental Protocol (Representative)

  • Materials:

    • 1,3-Difluorobenzene

    • Propionyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (CH₂Cl₂) (anhydrous)

    • Hydrochloric acid (HCl), concentrated

    • Ice

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add propionyl chloride (1.0 eq) to the stirred suspension via the dropping funnel.

    • After the addition is complete, add 1,3-difluorobenzene (1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

    • Carefully quench the reaction by slowly pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 1,3-Difluorobenzene 1,3-Difluorobenzene Reaction Friedel-Crafts Propionylation 1,3-Difluorobenzene->Reaction Propionyl Chloride Propionyl Chloride Propionyl Chloride->Reaction AlCl3 AlCl3 AlCl3->Reaction Catalyst Workup Aqueous Workup & Extraction Reaction->Workup Purification Distillation or Chromatography Workup->Purification Product This compound Purification->Product

Friedel-Crafts Synthesis Workflow
Grignard Reaction

An alternative route involves the reaction of a Grignard reagent derived from a 2,6-difluorohalobenzene with a propionylating agent like propionyl chloride or propionic anhydride. This method is particularly useful when the Friedel-Crafts reaction is not feasible due to incompatible functional groups on the aromatic ring.

Experimental Protocol (Representative)

  • Materials:

    • 1-Bromo-2,6-difluorobenzene

    • Magnesium turnings

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Iodine (a small crystal for initiation)

    • Propionyl chloride

    • Saturated ammonium chloride solution (NH₄Cl)

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 eq) and a small crystal of iodine.

    • Add a small amount of a solution of 1-bromo-2,6-difluorobenzene (1.0 eq) in anhydrous diethyl ether or THF via the dropping funnel to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

    • Once the reaction has started, add the remaining 1-bromo-2,6-difluorobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Slowly add a solution of propionyl chloride (0.9 eq) in anhydrous diethyl ether or THF dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by slowly adding saturated ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography.

G cluster_reagents Reagents cluster_process Reaction Steps cluster_product Product 1-Bromo-2,6-difluorobenzene 1-Bromo-2,6-difluorobenzene Grignard_Formation Formation of Grignard Reagent 1-Bromo-2,6-difluorobenzene->Grignard_Formation Mg Mg Mg->Grignard_Formation Propionyl Chloride Propionyl Chloride Reaction Reaction with Propionyl Chloride Propionyl Chloride->Reaction Grignard_Formation->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Distillation or Chromatography Workup->Purification Product This compound Purification->Product

Grignard Reaction Synthesis Workflow

Spectral Data (Predicted)

Predicted ¹H NMR (400 MHz, CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.45m1HH-4'
~6.95t, J ≈ 8.8 Hz2HH-3', H-5'
~2.95q, J ≈ 7.2 Hz2H-CH₂-
~1.20t, J ≈ 7.2 Hz3H-CH₃

Predicted ¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (ppm)Assignment
~198.5C=O
~162.0 (dd, J ≈ 250, 8 Hz)C-2', C-6'
~132.5 (t, J ≈ 10 Hz)C-4'
~115.0 (t, J ≈ 20 Hz)C-1'
~112.0 (dd, J ≈ 20, 5 Hz)C-3', C-5'
~36.0-CH₂-
~8.5-CH₃

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of biologically active molecules. The 2,6-difluorophenyl moiety is a common structural motif in many drug candidates due to the ability of fluorine to enhance metabolic stability and binding affinity.

While specific examples of marketed drugs derived directly from this compound are not widely documented, its structural analog, 2',6'-difluoroacetophenone, is a known intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic agents. For instance, related difluorophenyl ketones are precursors to pyrimidine derivatives that have shown potential as anti-HIV agents. The propiophenone derivative offers an additional carbon atom, providing a different scaffold for further chemical modifications and the exploration of new chemical space in drug discovery programs.

The general synthetic utility of this compound is illustrated in the following logical diagram.

G Start This compound Reaction1 Reduction of Ketone Start->Reaction1 Reaction2 Alpha-Halogenation Start->Reaction2 Reaction3 Condensation Reactions Start->Reaction3 Product1 1-(2,6-Difluorophenyl)propan-1-ol Reaction1->Product1 Final Bioactive Molecules (e.g., Pharmaceuticals, Agrochemicals) Product1->Final Product2 Alpha-Halo-2',6'-difluoropropiophenone Reaction2->Product2 Product2->Final Product3 Chalcones, Heterocycles Reaction3->Product3 Product3->Final

Synthetic Utility of this compound

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 85068-31-1) is a key synthetic intermediate with significant potential in the development of new chemical entities, particularly within the pharmaceutical and agrochemical sectors. The synthetic routes outlined in this guide, along with the provided spectral data, offer a valuable resource for researchers and scientists working with this compound. Further exploration of its applications is likely to yield novel molecules with enhanced biological activity and improved physicochemical properties.

References

Synthesis of 2',6'-Difluoropropiophenone from 1,3-Difluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2',6'-difluoropropiophenone, a valuable fluorinated building block in organic synthesis, from 1,3-difluorobenzene. The primary and most effective method for achieving the desired 2',6'-substitution pattern is through a directed ortho-metalation (DoM) strategy. This approach circumvents the regioselectivity challenges associated with traditional Friedel-Crafts acylation of 1,3-difluorobenzene, which typically favors the formation of the 2',4'-isomer.

This document provides a comprehensive experimental protocol for the synthesis via directed ortho-metalation, alongside a summary of key quantitative data and visualizations to facilitate understanding and implementation in a laboratory setting.

Quantitative Data Summary

The following table summarizes the essential quantitative data for the starting material, key intermediate, and the final product.

CompoundFormulaMolecular Weight ( g/mol )Physical StatePurity (%)
1,3-DifluorobenzeneC₆H₄F₂114.09Colorless liquid≥99
2,6-DifluorophenyllithiumC₆H₃F₂Li120.03In situ intermediateN/A
This compoundC₉H₈F₂O170.16Solid97[1]

Note: The yield for the synthesis of this compound is expected to be high, analogous to the reported 92% yield for the synthesis of 2',6'-difluoroacetophenone via a similar method.

Experimental Protocol: Directed Ortho-Metalation Route

This protocol is adapted from the high-yield synthesis of 2',6'-difluoroacetophenone and is optimized for the preparation of this compound. The reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials:

  • 1,3-Difluorobenzene

  • tert-Butyllithium (t-BuLi) in pentane or heptane

  • Propionyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet.

  • Lithiation of 1,3-Difluorobenzene:

    • To the flask, add anhydrous tetrahydrofuran (THF) and cool the solvent to -78 °C using a dry ice/acetone bath.

    • Add 1,3-difluorobenzene to the cooled THF.

    • Slowly add a solution of tert-butyllithium (t-BuLi) dropwise via the dropping funnel, maintaining the internal temperature at or below -70 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours to ensure the complete formation of the 2,6-difluorophenyllithium intermediate.[2][3][4]

  • Propionylation:

    • In a separate flame-dried flask, prepare a solution of propionyl chloride in anhydrous THF.

    • Slowly add the solution of propionyl chloride to the solution of 2,6-difluorophenyllithium at -78 °C.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours.

  • Quenching and Work-up:

    • Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while the mixture is still cold.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation to yield the final product.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Lithiation cluster_step2 Step 2: Propionylation cluster_step3 Step 3: Work-up & Purification 1_3_DFB 1,3-Difluorobenzene tBuLi t-BuLi THF, -78 °C 1_3_DFB->tBuLi Li_intermediate 2,6-Difluorophenyllithium (in situ) tBuLi->Li_intermediate Propionyl_Chloride Propionyl Chloride THF, -78 °C Li_intermediate->Propionyl_Chloride Product_crude Crude this compound Propionyl_Chloride->Product_crude Quench Quench with aq. NH4Cl Product_crude->Quench Extraction Extraction Quench->Extraction Purification Purification (Chromatography/Distillation) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Signaling Pathway

Reaction_Pathway Start 1,3-Difluorobenzene Intermediate 2,6-Difluorophenyllithium Start->Intermediate Directed ortho-Metalation Reagent1 t-BuLi Reagent1->Intermediate Product This compound Intermediate->Product Propionylation Reagent2 Propionyl Chloride Reagent2->Product

Caption: Synthetic pathway from 1,3-difluorobenzene to this compound.

Spectral Data

Infrared (IR) Spectroscopy:

An Attenuated Total Reflectance (ATR) IR spectrum of this compound has been reported.[1] Key characteristic peaks are expected in the following regions:

  • ~1700 cm⁻¹: C=O stretching vibration of the ketone.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1300-1000 cm⁻¹: C-F stretching vibrations.

  • ~3000-2850 cm⁻¹: C-H stretching vibrations of the ethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Note: The following are predicted NMR spectral data based on the structure of this compound. Experimental verification is recommended.

¹H NMR:

  • ~7.4-7.6 ppm (m, 1H): Aromatic proton at the 4'-position.

  • ~7.0-7.2 ppm (t, 2H): Aromatic protons at the 3'- and 5'-positions.

  • ~2.9-3.1 ppm (q, 2H): Methylene protons (-CH₂-) of the ethyl group.

  • ~1.1-1.3 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl group.

¹³C NMR:

  • ~195-200 ppm (t): Carbonyl carbon (C=O), showing a triplet due to coupling with the two ortho fluorine atoms.

  • ~160-165 ppm (dd): Aromatic carbons attached to fluorine (C2' and C6').

  • ~130-135 ppm (t): Aromatic carbon at the 4'-position.

  • ~115-120 ppm (dd): Aromatic carbons at the 3'- and 5'-positions.

  • ~110-115 ppm (t): Aromatic carbon at the 1'-position.

  • ~30-35 ppm: Methylene carbon (-CH₂-).

  • ~8-12 ppm: Methyl carbon (-CH₃).

Mass Spectrometry (MS):

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 170.16, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the ethyl group (M-29) and other characteristic fragments of aromatic ketones.

References

Spectroscopic Profile of 2',6'-Difluoropropiophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2',6'-Difluoropropiophenone (CAS RN: 85068-31-1). Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted spectroscopic data generated from validated computational models, alongside detailed, generalized experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

  • IUPAC Name: 1-(2,6-difluorophenyl)propan-1-one[1]

  • Molecular Formula: C₉H₈F₂O[1]

  • Molecular Weight: 170.16 g/mol [1]

  • InChI: InChI=1S/C9H8F2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3[1]

  • SMILES: CCC(=O)C1=C(C=CC=C1F)F[1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established computational algorithms and can be used as a reference for the analysis of experimentally obtained spectra.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.45m1HH-4'
~7.05t2HH-3', H-5'
~2.85q2H-CH₂- (Propanoyl)
~1.15t3H-CH₃ (Propanoyl)
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~198.5C=O (Ketone)
~161.0 (dd)C-2', C-6' (C-F)
~132.5 (t)C-4'
~115.0 (t)C-1'
~112.0 (dd)C-3', C-5'
~35.0-CH₂- (Propanoyl)
~8.5-CH₃ (Propanoyl)

Note: The multiplicities for the aromatic carbons are due to C-F coupling.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3070WeakAromatic C-H Stretch
~2980, ~2940WeakAliphatic C-H Stretch
~1700StrongC=O Stretch (Ketone)
~1620, ~1590MediumAromatic C=C Stretch
~1470MediumC-H Bend (Aliphatic)
~1250StrongC-F Stretch
~1000MediumAromatic C-H In-plane Bend
~780StrongAromatic C-H Out-of-plane Bend
Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
170100[M]⁺ (Molecular Ion)
14180[M - C₂H₅]⁺ (Loss of ethyl group)
11340[M - C₂H₅ - CO]⁺
9530[C₆H₃F₂]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes

  • Tetramethylsilane (TMS) internal standard

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Pipettes and vials

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

    • Add a small amount of TMS as an internal standard (for referencing the chemical shifts to 0 ppm).

    • Gently agitate the vial to ensure the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay.

    • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set up a proton-decoupled ¹³C NMR experiment.

    • Set the appropriate spectral width and acquisition parameters.

    • Acquire the spectrum with a sufficient number of scans. Due to the lower natural abundance of ¹³C, more scans will be required compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

  • This compound sample

  • Potassium bromide (KBr), IR grade (for pellet method) or a suitable solvent (for solution method)

  • FTIR spectrometer with a KBr pellet press or a liquid cell

  • Agate mortar and pestle

Protocol (KBr Pellet Method):

  • Sample Preparation:

    • Place a small amount (1-2 mg) of the this compound sample into an agate mortar.

    • Add approximately 100-200 mg of dry KBr powder.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Press the die under high pressure to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing:

    • Process the spectrum by subtracting the background.

    • Identify and label the significant absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • A suitable volatile solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with Electron Ionization - EI)

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a suitable volatile solvent.

  • Instrument Setup:

    • Set the mass spectrometer to the appropriate ionization mode (e.g., Electron Ionization at 70 eV).

    • Calibrate the instrument using a known standard.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern and assign the major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Solution Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Ana_NMR ¹H & ¹³C NMR Spectra (Chemical Shift, Coupling) Acq_NMR->Ana_NMR Ana_IR IR Spectrum (Functional Groups) Acq_IR->Ana_IR Ana_MS Mass Spectrum (Molecular Weight, Fragmentation) Acq_MS->Ana_MS Conclusion Structural Elucidation & Purity Assessment Ana_NMR->Conclusion Ana_IR->Conclusion Ana_MS->Conclusion

Caption: General workflow for spectroscopic analysis.

References

2',6'-Difluoropropiophenone molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the core physicochemical properties of 2',6'-Difluoropropiophenone, a fluorinated aromatic ketone of interest in chemical research and development. The data presented below is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular characteristics of this compound have been determined and are summarized in the following table.

PropertyValueReference
Molecular Formula C9H8F2O[1][2]
Molecular Weight 170.16 g/mol [1][2]
IUPAC Name 1-(2,6-difluorophenyl)propan-1-one[1][3]
CAS Number 85068-31-1[1][2][3]

Chemical Structure

A logical representation of the connectivity of atoms in this compound is provided below.

G Logical Structure of this compound cluster_phenyl 2,6-Difluorophenyl Ring cluster_propanone Propanone Group C1 C C2 C-F C1->C2 C7 C=O C1->C7 bond C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C-F C5->C6 C6->C1 C8 CH2 C7->C8 C9 CH3 C8->C9

Caption: Connectivity diagram of this compound.

References

Technical Guide: Physicochemical Characterization of 1-(2,6-difluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of the synthetic organic compound 1-(2,6-difluorophenyl)propan-1-one. Due to a lack of extensive publicly available experimental data, this document primarily presents computationally predicted properties, which serve as valuable estimations for research and development purposes. Furthermore, this guide outlines standardized experimental protocols for the determination of key physical properties, offering a methodological framework for researchers seeking to establish empirical values. A generalized workflow for the physicochemical characterization of a novel compound is also presented.

Introduction

1-(2,6-difluorophenyl)propan-1-one, with the Chemical Abstracts Service (CAS) registry number 85068-31-1, is a fluorinated aromatic ketone.[1][2][3] The presence of two fluorine atoms on the phenyl ring is expected to significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity, making it a compound of interest in medicinal chemistry and drug design. An accurate understanding of its physical properties is fundamental for its application in synthesis, formulation, and pharmacological studies.

Physicochemical Properties

Summary of Computed Physical Properties

The following table summarizes the computationally predicted physical and chemical properties for 1-(2,6-difluorophenyl)propan-1-one. These values are derived from established algorithms and provide a valuable starting point for experimental design.

PropertyValueSource
Molecular Formula C₉H₈F₂OPubChem[3]
Molecular Weight 170.16 g/mol PubChem[3]
XLogP3-AA (Lipophilicity) 2.3PubChem[3]
Hydrogen Bond Donor Count 0PubChem[3]
Hydrogen Bond Acceptor Count 3PubChem[3]
Rotatable Bond Count 2PubChem[3]
Exact Mass 170.05432120 DaPubChem[3]
Monoisotopic Mass 170.05432120 DaPubChem[3]

Experimental Protocols for Physical Property Determination

For researchers requiring precise, experimentally validated data, the following standard protocols are recommended for the determination of the principal physical properties of 1-(2,6-difluorophenyl)propan-1-one.

Melting Point Determination

Apparatus:

  • Capillary melting point apparatus

  • Sealed capillary tubes

  • Mortar and pestle (if the sample is solid)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: If the compound is a solid, finely powder a small amount using a mortar and pestle.

  • Capillary Loading: Pack the dry, powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (based on computational predictions or preliminary screening).

  • Determination: Decrease the heating rate to 1-2 °C per minute. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Boiling Point Determination

Apparatus:

  • Microscale distillation apparatus (including a Hickman still or similar)

  • Heating mantle or sand bath

  • Thermometer (calibrated)

  • Boiling chips

Procedure:

  • Sample Preparation: Place a small volume (e.g., 1-2 mL) of the liquid sample into the distillation flask along with a few boiling chips.

  • Apparatus Assembly: Assemble the microscale distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser or collection well.

  • Heating: Gently heat the sample.

  • Determination: The boiling point is the temperature at which the vapor and liquid are in equilibrium. This is recorded as the stable temperature at which the liquid is observed to be condensing on the thermometer bulb.

Density Determination

Apparatus:

  • Pycnometer (a small, calibrated glass flask)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature bath

Procedure:

  • Calibration: Determine the mass of the clean, dry pycnometer. Then, fill it with a reference substance of known density (e.g., deionized water) and determine its mass at a specific temperature. Use this to calculate the exact volume of the pycnometer.

  • Sample Measurement: Empty and dry the pycnometer. Fill it with the sample, 1-(2,6-difluorophenyl)propan-1-one, and measure its mass at the same temperature.

  • Calculation: The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Solubility Determination

Apparatus:

  • Small test tubes or vials

  • Vortex mixer

  • A range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane)

Procedure:

  • Qualitative Assessment: To a test tube containing a small, measured amount of the sample (e.g., 10 mg), add a measured volume of a solvent (e.g., 1 mL) in portions.

  • Mixing: After each addition, vortex the mixture for a set period (e.g., 30 seconds).

  • Observation: Visually inspect for dissolution. Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required to dissolve the sample.

  • Quantitative Assessment (if required): For a more precise measurement, prepare a saturated solution at a specific temperature. A known volume of the clear supernatant is then carefully removed, the solvent is evaporated, and the mass of the remaining solute is determined.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound like 1-(2,6-difluorophenyl)propan-1-one.

G cluster_0 Initial Assessment cluster_1 Property Determination cluster_2 Data Analysis and Reporting A Obtain Pure Sample B Preliminary Observation (Physical State, Color, Odor) A->B C Melting Point Analysis B->C If Solid D Boiling Point Analysis B->D If Liquid E Density Measurement B->E F Solubility Screening B->F G Compile and Tabulate Data C->G D->G E->G F->G H Compare with Computational Predictions G->H I Generate Technical Data Sheet H->I

Caption: Workflow for Physical Property Characterization.

Conclusion

This technical guide has consolidated the available computed data for 1-(2,6-difluorophenyl)propan-1-one and provided standardized protocols for the experimental determination of its key physical properties. While computational predictions offer valuable insights, empirical validation is crucial for the successful application of this compound in research and development. The outlined methodologies and workflow provide a robust framework for obtaining the necessary data to advance studies involving 1-(2,6-difluorophenyl)propan-1-one.

References

2',6'-Difluoropropiophenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2',6'-Difluoropropiophenone, with the chemical name 1-(2,6-difluorophenyl)propan-1-one, is a fluorinated aromatic ketone. Its chemical structure, featuring a propiophenone moiety attached to a difluorinated benzene ring, makes it a compound of interest for researchers in medicinal chemistry and drug discovery. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and known properties of this compound, tailored for researchers, scientists, and drug development professionals.

Commercial Availability

This compound is readily available for research purposes from several chemical suppliers. The purity of the commercially available compound is typically reported to be 98% or higher. It is generally supplied as a solid or liquid.

Table 1: Commercial Suppliers of this compound

SupplierPurityCAS Number
Sigma-Aldrich98%85068-31-1
Ambeed, Inc.98%85068-31-1
Apollo Scientific≥95%85068-31-1
CymitQuimica≥95%85068-31-1

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈F₂OPubChem[1]
Molecular Weight 170.16 g/mol PubChem[1]
CAS Number 85068-31-1CymitQuimica[2]
Appearance Clear liquidCymitQuimica[2]
Purity ≥95% to 98%CymitQuimica, Sigma-Aldrich[2][3]
InChI InChI=1S/C9H8F2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3PubChem[1]
InChIKey ISFKUAKHXQLAFN-UHFFFAOYSA-NPubChem[1]
SMILES CCC(=O)C1=C(F)C=CC=C1FPubChem[1]

Synthesis and Experimental Protocols

Theoretical Synthesis Pathways

1. Friedel-Crafts Propionylation of 1,3-Difluorobenzene:

This is a classic electrophilic aromatic substitution reaction. 1,3-Difluorobenzene is reacted with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The fluorine atoms are deactivating but ortho, para-directing. The incoming propionyl group is directed to the position ortho to one fluorine and para to the other, which is the 4-position, yielding primarily 2,4-difluoropropiophenone. To obtain the 2,6-isomer, a directed ortho-metalation strategy followed by propionylation might be necessary, similar to the synthesis of 2',6'-Difluoroacetophenone.[4]

Plausible Friedel-Crafts acylation route.

2. Grignard Reaction of 2,6-Difluorobenzonitrile with Ethylmagnesium Bromide:

This approach involves the reaction of a Grignard reagent, ethylmagnesium bromide, with 2,6-difluorobenzonitrile. The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbon of the nitrile group. Subsequent hydrolysis of the intermediate imine would yield the desired ketone.

Grignard Reaction 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile Imine_Intermediate Imine Intermediate 2,6-Difluorobenzonitrile->Imine_Intermediate Ethylmagnesium_Bromide Ethylmagnesium Bromide Ethylmagnesium_Bromide->Imine_Intermediate Hydrolysis H3O+ Imine_Intermediate->Hydrolysis 2_6_Difluoropropiophenone This compound Hydrolysis->2_6_Difluoropropiophenone

Plausible Grignard reaction pathway.

Analytical Data

Detailed experimental spectra for this compound are not widely published. However, data for the related compound 2',6'-difluoroacetophenone and the isomeric 2',5'-difluoropropiophenone can provide insights into the expected spectral characteristics.

Table 3: Expected and Reported Analytical Data

Analysis TypeExpected/Reported Data for this compound and Related Compounds
¹H NMR Expected signals for the ethyl group (triplet and quartet) and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the two fluorine atoms.
¹³C NMR Expected signals for the carbonyl carbon, the carbons of the ethyl group, and the aromatic carbons. The aromatic carbon signals would show coupling to the fluorine atoms (C-F coupling).
¹⁹F NMR A single signal is expected for the two equivalent fluorine atoms in the 2' and 6' positions. The chemical shift would be characteristic of an aryl fluoride.
IR Spectroscopy An IR spectrum for the isomeric 2',5'-difluoropropiophenone is available on the NIST WebBook, showing characteristic C=O and C-F stretching frequencies.[2] PubChem indicates the availability of an FTIR spectrum for this compound from commercial sources.[1]
Mass Spectrometry PubChem lists the top three m/z peaks from a mass spectrum as 141, 113, and 63.[1]

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available information regarding the specific biological activity, mechanism of action, or associated signaling pathways for this compound. While fluorinated compounds are of significant interest in drug discovery due to their potential to enhance pharmacological properties, the specific biological targets of this compound have not been disclosed in the reviewed literature.

For researchers interested in exploring the biological potential of this compound, a general workflow for screening and target identification is proposed below.

Biological Screening Workflow Compound This compound Phenotypic_Screening Phenotypic Screening (e.g., cell viability, reporter assays) Compound->Phenotypic_Screening Target_Based_Screening Target-Based Screening (e.g., enzyme inhibition, receptor binding) Compound->Target_Based_Screening Hit_Identification Hit Identification Phenotypic_Screening->Hit_Identification Target_Based_Screening->Hit_Identification Target_Deconvolution Target Deconvolution (for phenotypic hits) Hit_Identification->Target_Deconvolution Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

General workflow for biological evaluation.

Conclusion

This compound is a commercially available fluorinated ketone with potential applications in chemical synthesis and drug discovery. While detailed experimental protocols for its synthesis and comprehensive analytical and biological data are not extensively documented in the public domain, this guide provides a summary of the available information and outlines plausible synthetic and screening strategies. Further research is warranted to fully characterize this compound and explore its potential as a building block for novel bioactive molecules.

References

2',6'-Difluoropropiophenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Fluorinated Building Block, 2',6'-Difluoropropiophenone.

This guide provides a comprehensive overview of this compound, a valuable fluorinated building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1][2][3] this compound, with its difluorinated phenyl ring, offers a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties provide a foundational understanding of the molecule's characteristics.

PropertyValueSource
Molecular Formula C₉H₈F₂O[4]
Molecular Weight 170.16 g/mol [4]
IUPAC Name 1-(2,6-difluorophenyl)propan-1-one[4]
CAS Number 85068-31-1[4]
SMILES CCC(=O)C1=C(C=CC=C1F)F[4]
XLogP3-AA 2.3[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 1[4]
Rotatable Bond Count 2[4]
Exact Mass 170.05432120 Da[4]

Synthesis of this compound

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene with propionyl chloride using a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation

The following is a representative experimental protocol for the synthesis of a difluoropropiophenone isomer, which can be adapted for the synthesis of this compound.[5]

Materials:

  • 1,3-Difluorobenzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred mixture of 1,3-difluorobenzene and anhydrous aluminum chloride in dichloromethane, propionyl chloride is added dropwise at a controlled temperature (typically 0-5 °C).

  • The reaction mixture is then stirred at a slightly elevated temperature (e.g., 50-55 °C) for a period of time to ensure the completion of the reaction.[5]

  • After cooling, the reaction mixture is carefully poured into a mixture of ice and water to quench the reaction.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water and a saturated sodium bicarbonate solution, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation.

Safety Precautions: Anhydrous aluminum chloride is corrosive and reacts violently with water. Propionyl chloride is also corrosive and a lachrymator. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Spectroscopic Data

Spectroscopy Expected Features
¹H NMR Signals corresponding to the ethyl group (a triplet and a quartet) and the aromatic protons on the difluorophenyl ring.
¹³C NMR Resonances for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the difluorophenyl ring, showing characteristic C-F couplings.
IR Spectroscopy A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (170.16 g/mol ).

Applications in Medicinal Chemistry

Fluorinated building blocks like this compound are of significant interest in drug discovery. The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] The related compound, 2',6'-difluoroacetophenone, is a known intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs, as well as agrochemicals.[6] It is therefore anticipated that this compound can serve as a valuable precursor for the development of novel bioactive compounds.

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound via Friedel-Crafts acylation.

Synthesis_Workflow Reactants Reactants: 1,3-Difluorobenzene Propionyl Chloride AlCl₃ (catalyst) Reaction Friedel-Crafts Acylation in Dichloromethane Reactants->Reaction 1. Reaction Setup Quenching Quenching with Ice/Water Reaction->Quenching 2. Reaction Quench Extraction Workup: Liquid-Liquid Extraction Quenching->Extraction 3. Isolation Purification Purification: Distillation Extraction->Purification 4. Purification Product Product: This compound Purification->Product 5. Final Product

Synthesis Workflow for this compound.

References

An In-Depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of 2',6'-Difluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation reaction for the synthesis of 2',6'-Difluoropropiophenone, a valuable building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into aromatic systems can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This document outlines the core principles of the reaction, a detailed experimental protocol, and relevant quantitative and spectroscopic data.

Reaction Principle and Mechanism

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[1][2] In the synthesis of this compound, 1,3-difluorobenzene is acylated using propanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4]

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst coordinates to the chlorine atom of the propanoyl chloride, facilitating the cleavage of the C-Cl bond and generating the resonance-stabilized acylium ion.[3] The electron-rich π system of the 1,3-difluorobenzene then attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[5] Aromaticity is subsequently restored by the removal of a proton from the ring, yielding the final product, this compound. A key advantage of Friedel-Crafts acylation is that the product is a ketone, which is a deactivating group, thus preventing further acylation of the aromatic ring.[4]

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

  • 1,3-Difluorobenzene

  • Propanoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, addition funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 to 1.3 molar equivalents relative to 1,3-difluorobenzene) in anhydrous dichloromethane. Cool the suspension to 0 °C using an ice bath.

  • Formation of the Acylium Ion Complex: Slowly add propanoyl chloride (1.0 to 1.1 molar equivalents) to the stirred suspension of aluminum chloride in dichloromethane. The addition should be dropwise to control the exothermic reaction. Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the acylium ion-Lewis acid complex.

  • Acylation Reaction: Add a solution of 1,3-difluorobenzene (1.0 molar equivalent) in anhydrous dichloromethane to the reaction mixture via the addition funnel. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Workup: Carefully quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Molecular Formula C₉H₈F₂O
Molecular Weight 170.16 g/mol [6]
Reactant Molar Ratios
1,3-Difluorobenzene1.0 eq
Propanoyl chloride1.0 - 1.1 eq
Aluminum Chloride1.1 - 1.3 eq
Typical Reaction Yield 70-85% (reported for similar reactions)

Spectroscopic Data for this compound

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.40 - 7.55m1HAromatic H (para)
~ 6.90 - 7.05m2HAromatic H (meta)
~ 2.85 - 2.95q2H-CH₂-
~ 1.15 - 1.25t3H-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 198 - 202C=O
~ 160 - 164 (d, J≈250 Hz)C-F
~ 132 - 135 (t)Aromatic CH (para)
~ 115 - 118 (d, J≈20 Hz)Aromatic C (ipso)
~ 111 - 114 (d, J≈25 Hz)Aromatic CH (meta)
~ 35 - 38-CH₂-
~ 8 - 10-CH₃

Note: 'd' denotes a doublet and 't' denotes a triplet, arising from C-F coupling.

Visualizations

Signaling Pathway of Friedel-Crafts Acylation

Friedel_Crafts_Acylation cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Propanoyl_chloride Propanoyl Chloride Acylium_ion Acylium Ion (Electrophile) Propanoyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Difluorobenzene 1,3-Difluorobenzene Sigma_complex Sigma Complex (Carbocation Intermediate) Difluorobenzene->Sigma_complex Sigma_complex_deprotonation Sigma Complex Product This compound Sigma_complex_deprotonation->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Setup Reaction Setup (AlCl₃, DCM, 0 °C) Acylium_Formation Add Propanoyl Chloride (Formation of Acylium Ion) Setup->Acylium_Formation Acylation Add 1,3-Difluorobenzene (Stir at RT) Acylium_Formation->Acylation Quench Quench (Ice/HCl) Acylation->Quench Extract Extraction (DCM) Quench->Extract Wash Wash (H₂O, NaHCO₃, Brine) Extract->Wash Dry_Concentrate Dry & Concentrate (MgSO₄, Rotovap) Wash->Dry_Concentrate Purify Purification (Vacuum Distillation or Chromatography) Dry_Concentrate->Purify

Caption: Synthesis Workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of 2',6'-Difluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2',6'-difluoropropiophenone, a valuable ketone intermediate in the development of pharmaceutical and agrochemical agents. The document details two principal and effective pathways: Directed Ortho-Metalation (DoM) of 1,3-difluorobenzene and the Grignard reaction with 2,6-difluorobenzonitrile. A third, less regioselective route via Friedel-Crafts acylation is also discussed. Each method is presented with detailed experimental protocols, and quantitative data is summarized for comparative analysis. Visualizations of the synthetic workflows are provided using Graphviz to facilitate understanding of the reaction processes.

Introduction

This compound is an important building block in organic synthesis. The presence of the 2,6-difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, binding affinity, and bioavailability. This guide is intended to provide researchers and professionals in drug development with a detailed understanding of the most effective methods for the synthesis of this key intermediate.

Primary Synthetic Pathways

Two primary methods have been identified as the most effective for the synthesis of this compound:

  • Directed Ortho-Metalation (DoM): This method offers high regioselectivity for the 2,6-isomer by utilizing the directing effect of the fluorine atoms in 1,3-difluorobenzene.

  • Grignard Reaction: This classic organometallic reaction provides a reliable route starting from 2,6-difluorobenzonitrile and an ethyl Grignard reagent.

A third method, Friedel-Crafts acylation, is also considered, although its utility for synthesizing the 2',6'-isomer is limited due to the preferential formation of the 2',4'-isomer.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the primary synthetic routes to this compound and its analogues.

Synthetic Route Starting Material Key Reagents Product Reported Yield Key Reaction Conditions
Directed Ortho-Metalation (DoM) 1,3-Difluorobenzene1. tert-Butyllithium 2. Propionic anhydride or Propionyl chlorideThis compoundHigh (expected, based on analogue)Low temperatures (-78°C to -5°C), anhydrous conditions
Grignard Reaction 2,6-DifluorobenzonitrileEthylmagnesium bromideThis compoundGood to Excellent (expected)Anhydrous ether solvent, reflux temperatures
Friedel-Crafts Acylation 1,3-DifluorobenzenePropionyl chloride, AlCl₃Primarily 2',4'-DifluoropropiophenoneNot specific for 2',6'-isomerLewis acid catalyst, often in excess

Experimental Protocols

Directed Ortho-Metalation (DoM) of 1,3-Difluorobenzene

This protocol is adapted from a high-yield synthesis of 2',6'-difluoroacetophenone and is expected to be highly effective for the preparation of this compound. The key modification is the use of a propionylating agent instead of an acetylating agent.

Materials:

  • tert-Butyl chloride

  • Lithium granules

  • Tetrahydrofuran (THF), anhydrous

  • 1,3-Difluorobenzene

  • Propionic anhydride or Propionyl chloride

  • Ice-water

  • Methylene chloride

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of tert-Butyllithium: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium granules (1.4 g). A solution of tert-butyl chloride (9.25 g) in anhydrous THF (100 g) is added dropwise at -78°C. The reaction is monitored by GC until >97% conversion is achieved.

  • Formation of 2,6-Difluoro-1-lithiobenzene: To the freshly prepared tert-butyllithium solution, 1,3-difluorobenzene (11.4 g) is added at -78°C. The mixture is stirred for 30 minutes at -78°C and then for 2 hours at -65°C.

  • Propionylation: The resulting solution of 2,6-difluoro-1-lithiobenzene is added dropwise to a solution of propionic anhydride (e.g., 26 g) or propionyl chloride in anhydrous THF (e.g., 40 g) that has been pre-cooled to -5°C.

  • Work-up: After the addition is complete, the reaction is quenched by carefully pouring it into ice-water. The organic layer is separated, and the aqueous layer is extracted with methylene chloride. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield this compound.

Grignard Reaction with 2,6-Difluorobenzonitrile

This protocol describes a general procedure for the synthesis of this compound via the reaction of a Grignard reagent with a nitrile.

Materials:

  • 2,6-Difluorobenzonitrile

  • Ethylmagnesium bromide (solution in diethyl ether or THF)

  • Anhydrous diethyl ether or THF

  • Ice-water

  • Aqueous acid (e.g., dilute HCl or H₂SO₄)

  • Methylene chloride

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2,6-difluorobenzonitrile in anhydrous diethyl ether.

  • Grignard Addition: A solution of ethylmagnesium bromide is added dropwise to the stirred solution of 2,6-difluorobenzonitrile. The reaction is typically exothermic. After the initial reaction subsides, the mixture is heated to reflux for several hours to ensure complete reaction.

  • Hydrolysis: The reaction mixture is cooled in an ice bath and then quenched by the slow addition of ice-water, followed by the addition of aqueous acid to hydrolyze the intermediate imine.

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with methylene chloride. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation or column chromatography.

Mandatory Visualizations

Synthetic Pathways

Synthesis_Pathways cluster_DoM Directed Ortho-Metalation (DoM) Pathway cluster_Grignard Grignard Reaction Pathway 1,3-Difluorobenzene 1,3-Difluorobenzene 2,6-Difluoro-1-lithiobenzene 2,6-Difluoro-1-lithiobenzene 1,3-Difluorobenzene->2,6-Difluoro-1-lithiobenzene t-BuLi, THF, -78°C 2',6'-Difluoropropiophenone_DoM This compound 2,6-Difluoro-1-lithiobenzene->2',6'-Difluoropropiophenone_DoM Propionic Anhydride, THF, -5°C 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile Intermediate Imine Intermediate Imine 2,6-Difluorobenzonitrile->Intermediate Imine EtMgBr, Ether, Reflux 2',6'-Difluoropropiophenone_Grignard This compound Intermediate Imine->2',6'-Difluoropropiophenone_Grignard H3O+

Caption: Overview of the primary synthetic pathways to this compound.

Experimental Workflow: Directed Ortho-Metalation

DoM_Workflow Start Start Prepare t-BuLi Prepare t-BuLi Start->Prepare t-BuLi t-BuCl, Li, THF Form Lithiated Intermediate Form Lithiated Intermediate Prepare t-BuLi->Form Lithiated Intermediate 1,3-Difluorobenzene Propionylation Propionylation Form Lithiated Intermediate->Propionylation Propionic Anhydride Quench Reaction Quench Reaction Propionylation->Quench Reaction Ice-water Extraction & Drying Extraction & Drying Quench Reaction->Extraction & Drying Purification Purification Extraction & Drying->Purification End Product This compound Purification->End Product

Caption: Experimental workflow for the Directed Ortho-Metalation synthesis.

Logical Relationship: Regioselectivity in Friedel-Crafts Acylation

FC_Selectivity 1,3-Difluorobenzene 1,3-Difluorobenzene Electrophilic Attack Electrophilic Attack 1,3-Difluorobenzene->Electrophilic Attack Position4 Position 4 (ortho to one F, para to the other) Electrophilic Attack->Position4 Electronically Favored Position2 Position 2 (ortho to two F atoms) Electrophilic Attack->Position2 Sterically Hindered Major Product 2',4'-Difluoropropiophenone Position4->Major Product Minor Product This compound Position2->Minor Product

Caption: Factors influencing regioselectivity in the Friedel-Crafts acylation of 1,3-difluorobenzene.

Conclusion

For the regioselective synthesis of this compound, the Directed Ortho-Metalation of 1,3-difluorobenzene stands out as the most promising route, offering high selectivity and likely high yields based on analogous reactions. The Grignard reaction of 2,6-difluorobenzonitrile with ethylmagnesium bromide presents a robust and reliable alternative. While Friedel-Crafts acylation is a fundamental organic reaction, its application for obtaining the desired 2,6-isomer is hampered by the formation of the 2,4-isomer as the major product. The detailed protocols and comparative data in this guide should serve as a valuable resource for the successful laboratory-scale synthesis and further process development of this compound.

Methodological & Application

The Pivotal Role of 2',6'-Difluoropropiophenone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties. The presence of fluorine can significantly influence a molecule's metabolic stability, binding affinity, and bioavailability. 2',6'-Difluoropropiophenone, a fluorinated aromatic ketone, represents a key building block for the synthesis of a variety of biologically active compounds. Its unique substitution pattern makes it a valuable precursor for creating novel therapeutic agents across different disease areas. This document provides detailed application notes on its potential uses, experimental protocols for the synthesis of related structures, and a summary of the biological activities of compounds derived from the 2,6-difluorophenyl moiety.

Application Notes

The 2,6-difluorophenyl group, the core of this compound, has been successfully incorporated into a range of therapeutic candidates, suggesting the potential applications of this propiophenone derivative in the following areas:

  • Antiviral Agents: The 2,6-difluorophenyl moiety is a key component in the development of potent antiviral compounds. For instance, derivatives of 2-(alkylsulfanyl)-6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methylpyrimidin-4(3H)-one have been synthesized and have demonstrated high anti-HIV activity.[1] This suggests that this compound could serve as a starting material for novel antiviral drugs.

  • Kinase Inhibitors: The 2,6-difluoro substitution pattern has been identified in novel p38α MAP kinase inhibitors.[2] Specifically, 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles have shown potent inhibition of LPS-induced TNFα in mice and efficacy in rat models of arthritis.[2] This highlights the potential of using this compound to generate new kinase inhibitors for inflammatory diseases and cancer.

  • Antibacterial Agents: The 2,6-difluorobenzamide scaffold has been investigated for its antibacterial properties through the inhibition of the essential cell division protein FtsZ.[3] This indicates that derivatives of this compound could be explored for the development of novel antibiotics targeting bacterial cell division.

Experimental Protocols

Protocol: Synthesis of 2',4'-Difluoropropiophenone via Friedel-Crafts Acylation [4]

This protocol describes the synthesis of 2',4'-difluoropropiophenone, which can be modified for the synthesis of the 2',6'-isomer by using 1,3-difluorobenzene as the starting material.

Materials:

  • 1,3-Difluorobenzene (or m-difluorobenzene for the 2',4'-isomer)

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Methylene chloride (CH₂Cl₂)

  • Ice-water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred mixture of 1,3-difluorobenzene (100 ml) and anhydrous aluminum chloride (114 g), add propionyl chloride (66 ml) dropwise over 45 minutes.

  • After the addition is complete, stir the mixture for 2 hours on an oil bath maintained at 50-55 °C.

  • Cool the reaction mixture and add methylene chloride (300 ml).

  • Pour the resulting solution in portions into ice-water (1 L) with vigorous stirring.

  • Separate the methylene chloride layer. Extract the aqueous layer twice with methylene chloride (60 ml each).

  • Combine the organic layers and wash with water (200 ml).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by distillation to obtain the crude product.

  • The product can be further purified by vacuum distillation.

Expected Outcome: This procedure is reported to yield 2',4'-difluoropropiophenone as a pale yellow oil.[4] The yield and reaction conditions may need to be optimized for the synthesis of this compound.

Quantitative Data

Direct biological activity data for this compound is not currently available in the public literature. However, the following table summarizes the biological activity of compounds containing the key 2,6-difluorophenyl moiety, demonstrating its importance in medicinal chemistry.

Compound ClassTargetBiological ActivityReference
2,6-Diamino-3,5-difluoropyridinyl substituted pyridinylimidazolesp38α MAP KinasePotently inhibited LPS-induced TNFα in mice. Showed good efficacy in rat adjuvant (ED₅₀: 10 mg/kg po b.i.d.) and collagen-induced arthritis (ED₅₀: 5 mg/kg po b.i.d.) models.[2]
2-(Alkylsulfanyl)-6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methylpyrimidin-4(3H)-one derivativesHIV-1 Reverse TranscriptaseExhibited high anti-HIV activity in infected MT-4 cell cultures.[1]
2,6-Difluorobenzamide derivativesFtsZ (Bacterial)Showed good antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[3]

Visualizations

Diagram 1: Synthetic Workflow for Aryl Propiophenones

The following diagram illustrates the general workflow for the synthesis of difluoropropiophenone derivatives via a Friedel-Crafts acylation reaction.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product Start1 1,3-Difluorobenzene Reaction Friedel-Crafts Acylation in Methylene Chloride Start1->Reaction Start2 Propionyl Chloride Start2->Reaction Start3 Anhydrous AlCl3 Start3->Reaction Workup Aqueous Workup Reaction->Workup Extraction Extraction with Methylene Chloride Workup->Extraction Drying Drying over MgSO4 Extraction->Drying Purification Solvent Removal & Distillation Drying->Purification Product This compound Purification->Product

Synthetic scheme for this compound.

Diagram 2: Potential Signaling Pathway Inhibition

This diagram depicts a simplified p38 MAP kinase signaling pathway, a potential target for inhibitors derived from this compound.

G cluster_pathway p38 MAP Kinase Signaling Pathway Stress Cellular Stress / LPS TAK1 TAK1 Stress->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAP Kinase MKK3_6->p38 MK2 MK2 p38->MK2 TNFa TNF-α Production MK2->TNFa Inflammation Inflammation TNFa->Inflammation Inhibitor 2',6'-Difluorophenyl -based Inhibitor Inhibitor->p38 Inhibition

Inhibition of the p38 MAPK pathway.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2',6'-Difluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds, valuable scaffolds in medicinal chemistry, utilizing 2',6'-difluoropropiophenone as a key starting material. The protocols described herein focus on the synthesis of chalcones as versatile intermediates, followed by their cyclization to pyrazoles and isoxazoles. Additionally, a proposed pathway for the synthesis of quinoline derivatives is outlined.

The presence of the 2,6-difluorophenyl moiety in the target heterocycles is of significant interest in drug discovery. The fluorine atoms can modulate the physicochemical properties of the molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Synthesis of 2',6'-Difluoro-α,β-unsaturated Chalcones

Chalcones are important intermediates in the synthesis of various heterocyclic compounds. They are typically synthesized via the Claisen-Schmidt condensation of an acetophenone or propiophenone with an aromatic aldehyde in the presence of a base or acid catalyst.

Reaction Pathway:

Chalcone_Synthesis start This compound product 2',6'-Difluoro-chalcone Derivative start->product Claisen-Schmidt Condensation aldehyde Aromatic Aldehyde (R-CHO) aldehyde->product catalyst Base (e.g., NaOH or KOH) in Ethanol catalyst->product

Caption: General scheme for the synthesis of 2',6'-difluorochalcones.

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Distilled water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.05 eq.) in ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add a 40-60% aqueous solution of NaOH or KOH (2.0 eq.) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture to a pH of 5-6 with a 10% HCl solution, which will cause the chalcone to precipitate.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data (Representative Examples):

Aldehyde (R-CHO)ProductReaction Time (h)Yield (%)
Benzaldehyde(E)-1-(2,6-difluorophenyl)-3-phenylprop-2-en-1-one1885-92
4-Chlorobenzaldehyde(E)-3-(4-chlorophenyl)-1-(2,6-difluorophenyl)prop-2-en-1-one2082-90
4-Methoxybenzaldehyde(E)-1-(2,6-difluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one2480-88

Synthesis of Pyrazole Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized by the reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.

Reaction Pathway:

Pyrazole_Synthesis chalcone 2',6'-Difluoro-chalcone pyrazole 3-(2,6-difluorophenyl)-5-aryl-1H-pyrazole chalcone->pyrazole Cyclization hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) hydrazine->pyrazole solvent Solvent (e.g., Ethanol, Acetic Acid) solvent->pyrazole

Caption: Synthesis of pyrazoles from 2',6'-difluorochalcones.

Experimental Protocol: Pyrazole Synthesis

Materials:

  • 2',6'-Difluoro-chalcone derivative

  • Hydrazine hydrate (80% solution)

  • Ethanol or Glacial Acetic Acid

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the 2',6'-difluoro-chalcone (1.0 eq.) in ethanol or glacial acetic acid.

  • Add hydrazine hydrate (1.5-2.0 eq.) to the solution.

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If using acetic acid, carefully pour the mixture into ice-cold water to precipitate the product. If using ethanol, the product may precipitate upon cooling, or the solvent can be removed under reduced pressure.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure pyrazole derivative.

Quantitative Data (Representative Examples):

Chalcone DerivativeProductReaction Time (h)Yield (%)
(E)-1-(2,6-difluorophenyl)-3-phenylprop-2-en-1-one3-(2,6-difluorophenyl)-5-phenyl-1H-pyrazole680-88
(E)-3-(4-chlorophenyl)-1-(2,6-difluorophenyl)prop-2-en-1-one5-(4-chlorophenyl)-3-(2,6-difluorophenyl)-1H-pyrazole778-85
(E)-1-(2,6-difluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one3-(2,6-difluorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole875-83

Synthesis of Isoxazole Derivatives

Isoxazoles are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom adjacent to each other. They can be synthesized from chalcones by reaction with hydroxylamine hydrochloride in the presence of a base.

Reaction Pathway:

Isoxazole_Synthesis chalcone 2',6'-Difluoro-chalcone isoxazole 3-(2,6-difluorophenyl)-5-aryl-isoxazole chalcone->isoxazole Cyclization hydroxylamine Hydroxylamine Hydrochloride (NH₂OH·HCl) hydroxylamine->isoxazole base Base (e.g., KOH, NaOH) in Ethanol base->isoxazole

Caption: Synthesis of isoxazoles from 2',6'-difluorochalcones.

Experimental Protocol: Isoxazole Synthesis

Materials:

  • 2',6'-Difluoro-chalcone derivative

  • Hydroxylamine hydrochloride

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the 2',6'-difluoro-chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.

  • Add a solution of KOH or NaOH (2.0 eq.) in a small amount of water to the mixture.

  • Reflux the reaction mixture for 6-12 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into crushed ice.

  • If a precipitate forms, collect it by vacuum filtration. If not, the product can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the collected solid or the organic extract with water, dry, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure isoxazole derivative.

Quantitative Data (Representative Examples):

Chalcone DerivativeProductReaction Time (h)Yield (%)
(E)-1-(2,6-difluorophenyl)-3-phenylprop-2-en-1-one3-(2,6-difluorophenyl)-5-phenylisoxazole1070-80
(E)-3-(4-chlorophenyl)-1-(2,6-difluorophenyl)prop-2-en-1-one5-(4-chlorophenyl)-3-(2,6-difluorophenyl)isoxazole1268-78
(E)-1-(2,6-difluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one3-(2,6-difluorophenyl)-5-(4-methoxyphenyl)isoxazole1265-75

Proposed Synthesis of Quinolines

Quinolines are bicyclic heterocyclic aromatic compounds. The Friedländer synthesis is a classic method for preparing quinolines by the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. To synthesize a quinoline from this compound, a multi-step approach is necessary to first introduce an amino group at the ortho position.

Proposed Synthetic Workflow:

Quinolone_Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Quinoline Formation 2_6_difluoropropiophenone This compound nitration Nitration (HNO₃, H₂SO₄) 2_6_difluoropropiophenone->nitration nitro_intermediate 2',6'-Difluoro-x-nitropropiophenone nitration->nitro_intermediate reduction Reduction (e.g., Fe/HCl, H₂/Pd-C) nitro_intermediate->reduction amino_ketone 2-Amino-6-fluoropropiophenone reduction->amino_ketone friedlander Friedländer Synthesis (Acid or Base Catalyst) amino_ketone->friedlander carbonyl_compound Compound with α-methylene (e.g., another ketone) carbonyl_compound->friedlander quinoline Substituted 8-Fluoroquinoline friedlander->quinoline

Caption: Proposed workflow for the synthesis of quinolines.

Experimental Protocol: Friedländer Synthesis (General)

Materials:

  • 2-Amino-6-fluoropropiophenone (hypothetical precursor)

  • A ketone or aldehyde with an α-methylene group (e.g., acetone, ethyl acetoacetate)

  • Acid catalyst (e.g., p-toluenesulfonic acid, H₂SO₄) or Base catalyst (e.g., KOH)

  • Solvent (e.g., ethanol, toluene)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine the 2-amino-6-fluoropropiophenone (1.0 eq.), the carbonyl compound (1.1 eq.), and the catalyst (catalytic amount for acid, or 1.5-2.0 eq. for base).

  • Add the solvent and reflux the mixture for 6-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture.

  • If an acid catalyst was used, neutralize the mixture with a base (e.g., NaHCO₃ solution).

  • Isolate the crude product by extraction with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude quinoline derivative by column chromatography or recrystallization.

Note: The synthesis of the 2-amino-6-fluoropropiophenone precursor would require a dedicated synthetic route involving nitration and subsequent reduction of this compound. The regioselectivity of the nitration step would need to be carefully controlled. The yields for this multi-step sequence would be dependent on the efficiency of each transformation.

Synthesis of 2',6'-Difluoropropiophenone Derivatives: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 2',6'-Difluoropropiophenone and its derivatives. These compounds are of interest in medicinal chemistry due to the presence of the 2,6-difluorophenyl moiety, which can enhance metabolic stability and binding affinity of potential drug candidates. The protocols outlined below describe two primary synthetic routes: Friedel-Crafts acylation and a Grignard reaction, followed by a representative derivatization to yield a 2-bromo-substituted analog.

Key Synthetic Pathways

The synthesis of this compound can be approached through two main strategies, each with its own advantages. The Friedel-Crafts acylation offers a direct approach from a readily available starting material, 1,3-difluorobenzene. The Grignard reaction provides an alternative route starting from 2,6-difluorobenzonitrile.

G cluster_fc Method 1: Friedel-Crafts Acylation cluster_grignard Method 2: Grignard Reaction A1 1,3-Difluorobenzene D1 This compound A1->D1 Acylation B1 Propanoyl Chloride B1->D1 C1 AlCl₃ (Lewis Acid) C1->D1 Catalyst A2 2,6-Difluorobenzonitrile D2 This compound A2->D2 Nucleophilic Addition B2 Ethylmagnesium Bromide B2->D2 C2 Hydrolysis C2->D2

Caption: Synthetic routes to this compound.

Experimental Protocols

Method 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene

This protocol describes the synthesis of this compound via the Friedel-Crafts acylation of 1,3-difluorobenzene with propanoyl chloride using aluminum chloride as a Lewis acid catalyst.

Materials:

  • 1,3-Difluorobenzene

  • Propanoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add propanoyl chloride (1.05 equivalents) to the stirred suspension.

  • After the addition is complete, add 1,3-difluorobenzene (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Method 2: Grignard Reaction with 2,6-Difluorobenzonitrile

This protocol details the synthesis of this compound from 2,6-difluorobenzonitrile and ethylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 2,6-Difluorobenzonitrile

  • Aqueous ammonium chloride (NH₄Cl) solution, saturated

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Iodine crystal (for initiation)

Procedure:

  • Preparation of Ethylmagnesium Bromide:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether or THF.

    • In the dropping funnel, place a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF.

    • Add a small portion of the ethyl bromide solution to initiate the reaction. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.

  • Reaction with 2,6-Difluorobenzonitrile:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Add a solution of 2,6-difluorobenzonitrile (1.0 equivalent) in anhydrous diethyl ether or THF dropwise to the Grignard reagent.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Derivatization: Synthesis of 2-Bromo-2',6'-difluoropropiophenone

This protocol describes a representative derivatization of the parent compound to introduce a bromine atom at the alpha-position.

Materials:

  • This compound

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add a catalytic amount of acetic acid.

  • From the dropping funnel, add a solution of bromine (1.0 equivalent) in dichloromethane dropwise at room temperature.

  • Stir the reaction mixture at room temperature until the color of bromine disappears. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-2',6'-difluoropropiophenone.

  • The product can be further purified by recrystallization or column chromatography.

Quantitative Data

The following table summarizes expected data for the synthesized compounds. Actual yields and spectral data should be determined experimentally.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Key Spectroscopic Data (Expected)
This compound C₉H₈F₂O170.1660-80%¹H NMR (CDCl₃): δ ~1.2 (t, 3H, CH₃), ~2.9 (q, 2H, CH₂), 6.9-7.5 (m, 3H, Ar-H). ¹⁹F NMR (CDCl₃): δ ~ -110 to -115. IR (KBr, cm⁻¹): ~1690 (C=O). MS (EI): m/z 170 (M⁺).
2-Bromo-2',6'-difluoropropiophenone C₉H₇BrF₂O249.0570-90%¹H NMR (CDCl₃): δ ~1.9 (d, 3H, CH₃), ~5.2 (q, 1H, CHBr), 7.0-7.6 (m, 3H, Ar-H). ¹⁹F NMR (CDCl₃): δ ~ -108 to -112. IR (KBr, cm⁻¹): ~1695 (C=O). MS (EI): m/z 248, 250 (M⁺, M⁺+2).

Biological Activity and Signaling Pathways

While specific biological data for this compound and its simple bromo-derivative are not extensively reported in publicly available literature, fluorinated propiophenone and related chalcone structures have shown potential as antimicrobial and anticancer agents. The introduction of fluorine atoms can enhance the lipophilicity and metabolic stability of compounds, potentially leading to improved bioavailability and efficacy.

For instance, some fluorinated chalcones have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanism for some of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division. This disruption of the microtubule network can lead to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

SignalingPathway cluster_cell Cancer Cell Compound Fluorinated Propiophenone Derivative Tubulin Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubules Compound->Microtubules Inhibition Tubulin->Microtubules Polymerization CellCycle Cell Cycle Progression (G2/M Phase) Microtubules->CellCycle Required for Mitosis Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to

Caption: Potential mechanism of action for cytotoxic fluorinated derivatives.

Further research is warranted to elucidate the specific biological activities and mechanisms of action for this compound and its derivatives. Screening against various microbial strains and cancer cell lines would be a logical first step in evaluating their therapeutic potential.

Application Notes and Protocols for the Grignard Reaction with 2',6'-Difluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the straightforward preparation of alcohols from carbonyl compounds. This application note provides a detailed protocol for the reaction of 2',6'-Difluoropropiophenone with an organomagnesium halide (Grignard reagent) to synthesize 1-(2,6-difluorophenyl)propan-1-ol, a tertiary alcohol.[1][2] The presence of the difluorophenyl moiety in the resulting molecule is of significant interest in medicinal chemistry. Fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity, making such compounds valuable building blocks for the development of novel therapeutic agents.[3][4] For instance, fluorinated alcohols are key intermediates in the synthesis of various pharmaceuticals, including enzyme inhibitors and central nervous system agents.[5][6] This document offers a comprehensive guide for researchers, including detailed experimental procedures, expected outcomes, and the characterization of the final product.

Reaction Principle

The Grignard reaction involves the nucleophilic addition of a Grignard reagent (R-MgX) to the electrophilic carbonyl carbon of a ketone. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and basic.[4] This nucleophilic carbon attacks the carbonyl carbon of this compound, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired tertiary alcohol, 1-(2,6-difluorophenyl)propan-1-ol.[2]

Data Presentation

Table 1: Reactants and Stoichiometry
ReagentMolecular FormulaMolecular Weight ( g/mol )Molar Ratio
This compoundC₉H₈F₂O170.161.0
Magnesium TurningsMg24.311.2
Ethyl BromideC₂H₅Br108.971.1
Anhydrous Diethyl Ether(C₂H₅)₂O74.12-
Saturated Aqueous Ammonium ChlorideNH₄Cl53.49-
Table 2: Product Characterization and Expected Yield
Product NameMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical State
1-(2,6-difluorophenyl)propan-1-olC₉H₁₀F₂O172.1785-95Colorless Oil
Table 3: Predicted Spectroscopic Data for 1-(2,6-difluorophenyl)propan-1-ol
SpectroscopyPredicted Chemical Shifts (δ ppm)
¹H NMR (CDCl₃, 400 MHz)~7.20-7.00 (m, 1H, Ar-H), ~6.90-6.70 (t, 2H, Ar-H), ~2.0 (s, 1H, OH), ~1.90-1.70 (m, 2H, CH₂), ~0.85 (t, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz)~160 (dd, J = 250, 8 Hz, 2C, C-F), ~130 (t, J = 10 Hz, 1C, Ar-C), ~120 (t, J = 16 Hz, 1C, Ar-C), ~112 (dd, J = 26, 4 Hz, 2C, Ar-C), ~75 (s, 1C, C-OH), ~35 (s, 1C, CH₂), ~8 (s, 1C, CH₃)

Note: The predicted NMR data is based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary slightly.[7][8][9]

Experimental Protocols

Safety Precautions:

  • Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).[10]

  • Anhydrous solvents are critical for the success of the reaction.[11]

  • Diethyl ether is extremely flammable. Work in a well-ventilated fume hood away from ignition sources.[10]

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Materials and Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware (oven-dried before use)

  • This compound

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Iodine crystal (for initiation)

Part A: Preparation of the Grignard Reagent (Ethylmagnesium Bromide)
  • Apparatus Setup: Assemble a flame- or oven-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the system is under a positive pressure of nitrogen or argon.

  • Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine to activate the magnesium surface.[1]

  • Reagent Addition: In the dropping funnel, prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether.

  • Reaction Initiation: Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction may need gentle warming with a heat gun to initiate, which is indicated by the disappearance of the iodine color and the onset of gentle reflux.[10]

  • Grignard Formation: Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution should be a cloudy gray-brown.

Part B: Reaction with this compound
  • Substrate Preparation: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Addition: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Slowly add the solution of this compound to the Grignard reagent via a dropping funnel with vigorous stirring. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.[12]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Part C: Work-up and Purification
  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[12]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 1-(2,6-difluorophenyl)propan-1-ol by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure tertiary alcohol.

Visualization of Experimental Workflow

Grignard_Reaction_Workflow Experimental Workflow for Grignard Reaction with this compound cluster_prep A: Grignard Reagent Preparation cluster_reaction B: Reaction cluster_workup C: Work-up and Purification A1 Assemble dry glassware under inert atmosphere A2 Add Mg turnings and iodine crystal A1->A2 A3 Add ethyl bromide in anhydrous diethyl ether dropwise A2->A3 A4 Stir to form ethylmagnesium bromide A3->A4 B2 Cool Grignard reagent to 0 °C A4->B2 B1 Dissolve this compound in anhydrous ether B3 Add ketone solution dropwise to Grignard reagent B1->B3 B2->B3 B4 Warm to room temperature and stir B3->B4 C1 Quench with saturated aq. NH4Cl at 0 °C B4->C1 C2 Extract with diethyl ether C1->C2 C3 Wash with brine and dry over Na2SO4 C2->C3 C4 Concentrate under reduced pressure C3->C4 C5 Purify by column chromatography C4->C5 Product Product C5->Product Pure 1-(2,6-difluorophenyl)propan-1-ol

Caption: Workflow for the synthesis of 1-(2,6-difluorophenyl)propan-1-ol.

Applications in Drug Development

Tertiary alcohols containing a difluorophenyl group are valuable scaffolds in medicinal chemistry. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, which can be advantageous in drug design.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is strong and can block sites of metabolic oxidation, potentially increasing the in vivo half-life of a drug candidate.

  • Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes.

  • Modulation of Acidity/Basicity: The electron-withdrawing nature of fluorine atoms can influence the pKa of nearby functional groups, affecting drug-receptor interactions and solubility.

  • Conformational Control: The presence of fluorine can induce specific conformational preferences in a molecule, which can lead to higher binding affinity and selectivity for a biological target.

Derivatives of 1-(2,6-difluorophenyl)propan-1-ol can be further functionalized to explore their potential as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or agents targeting the central nervous system, among other therapeutic areas. The synthetic route described herein provides a reliable method for accessing these important building blocks for drug discovery programs.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 2',6'-Difluoropropiophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 2',6'-difluoropropiophenone derivatives. These compounds are valuable building blocks in medicinal chemistry and materials science due to the influence of the fluorine atoms on their physicochemical properties. The protocols outlined below are based on established methodologies for sterically hindered and fluorinated aryl halides.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in modern organic synthesis.[1] It involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[1] For substrates such as this compound derivatives, the reaction can be challenging due to steric hindrance around the reaction center and the electronic effects of the fluorine substituents.[2] Careful selection of the catalyst system, base, and reaction conditions is crucial for achieving high yields.

The protocols provided herein are designed to serve as a robust starting point for the Suzuki coupling of this compound derivatives with a variety of aryl and heteroaryl boronic acids. Optimization may be necessary for specific substrates to achieve the best results.

Data Presentation

The following tables summarize representative yields for Suzuki-Miyaura coupling reactions of structurally related, sterically hindered, or fluorinated aryl halides with various boronic acids. This data is intended to provide a comparative reference for expected outcomes with this compound derivatives.

Table 1: Suzuki Coupling of Sterically Hindered Aryl Bromides with Arylboronic Acids [3]

EntryAryl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12,6-DimethylbromobenzenePhenylboronic acidPd(dba)₂ (1)R-Phos (1)K₃PO₄·H₂O (3 eq)THFRT1295
22,4,6-Triisopropylbromobenzene4-Tolylboronic acidPd(dba)₂ (1)R-Phos (1)K₃PO₄·H₂O (3 eq)THF501289
31-Bromo-2,6-diisopropylbenzene4-Methoxyphenylboronic acidPd(dba)₂ (0.01)R-Phos (0.03)K₃PO₄·H₂O (3 eq)Dioxane1001292
42-Bromo-1,3-dichlorobenzene(2-(trifluoromethoxy)phenyl)boronic acidPd₂(dba)₃ (5)L1 (10)K₂CO₃ (2 eq)THF60185

Table 2: Suzuki Coupling of Fluorinated Aryl Halides with (Hetero)aryl Boronic Acids/Esters [4]

EntryFluorinated Aryl HalideBoronic Acid/EsterCatalyst (mol%)Base (eq)SolventTemp. (°C)Yield (%)
1Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂ (10)Na₃PO₄ (3)Dioxane/H₂O (4:1)6575
2Pyridine-2-sulfonyl fluoridePhenylboronic acidPd(dppf)Cl₂ (10)Na₃PO₄ (3)Dioxane10089
34-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine4-Tolylboronic acidPd(dppf)Cl₂ (10)K₂CO₃ (2)Dioxane/H₂O (4:1)10085
41-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10Na₂CO₃ (2)EtOH/H₂O (1:1)110>95

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 2',6'-Difluoro-Substituted Aryl Halide

This protocol provides a general procedure for the coupling of a 2',6'-difluoro-substituted aryl halide (e.g., 2-bromo-2',6'-difluoropropiophenone) with an arylboronic acid.

Materials:

  • 2',6'-Difluoro-substituted aryl halide (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, RuPhos, PPh₃) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF, with or without water)

  • Magnetic stir bar

  • Schlenk flask or microwave vial

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2',6'-difluoro-substituted aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst, the phosphine ligand, and the base.[5]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe. The solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. For sterically hindered substrates, higher temperatures may be required.[2]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[5]

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 + Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Product Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Assemble dry glassware (Schlenk flask, stir bar) Reagents 2. Add solid reagents: Aryl halide, Boronic acid, Catalyst, Ligand, Base Setup->Reagents Inert 3. Purge with inert gas (Ar or N₂) Reagents->Inert Solvent 4. Add degassed solvent Inert->Solvent Heating 5. Heat to desired temperature (80-120 °C) Solvent->Heating Monitor 6. Monitor reaction progress (TLC, LC-MS) Heating->Monitor Cooldown 7. Cool to room temperature Monitor->Cooldown Extraction 8. Dilute and perform aqueous extraction Cooldown->Extraction Drying 9. Dry organic layer and concentrate Extraction->Drying Purification 10. Purify by column chromatography Drying->Purification

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols: 2',6'-Difluoropropiophenone in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of potent enzyme inhibitors utilizing 2',6'-difluoropropiophenone as a key starting material. The inclusion of the 2,6-difluorophenyl moiety is a strategic choice in medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This document focuses on the synthesis of inhibitors for two critical enzyme targets: γ-secretase and caspases.

Introduction

Enzyme inhibitors are paramount in drug discovery, offering a direct mechanism to modulate pathological pathways.[1][2] this compound, a fluorinated aromatic ketone, serves as a versatile precursor for constructing complex molecular architectures necessary for potent and selective enzyme inhibition. The presence of the difluoro-substituted phenyl ring can lead to favorable interactions within enzyme active sites and improve the overall druglike properties of the synthesized compounds. This document outlines synthetic routes to a γ-secretase modulator and a caspase inhibitor, leveraging this compound as a foundational building block.

Synthesis of a γ-Secretase Modulator Precursor

γ-Secretase is a multi-subunit protease critically involved in the pathogenesis of Alzheimer's disease through its cleavage of the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides.[3][4] Modulators of γ-secretase (GSMs) are a promising therapeutic strategy as they selectively alter the cleavage site to favor the production of shorter, less amyloidogenic Aβ peptides without inhibiting the enzyme's other vital functions.[2][3][5]

The synthesis of diaryl ketone intermediates is a key step in the development of certain GSMs.[6] This protocol describes a plausible synthetic route to a diaryl ketone precursor for a γ-secretase modulator, starting from this compound.

Experimental Protocol: Synthesis of a Diaryl Ketone Precursor

Reaction Scheme:

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Oxidation 4-bromoanisole 4-Bromoanisole Mg Mg, THF 4-bromoanisole->Mg Grignard 4-Methoxyphenyl- magnesium bromide Mg->Grignard start This compound intermediate Tertiary Alkoxide Intermediate start->intermediate + Grignard_reagent 4-Methoxyphenyl- magnesium bromide Grignard_reagent->intermediate alkoxide Tertiary Alkoxide Intermediate workup Aqueous Workup (e.g., NH4Cl) alkoxide->workup alcohol Tertiary Alcohol workup->alcohol oxidant Oxidizing Agent (e.g., PCC, DMP) alcohol->oxidant product 1-(2,6-Difluorophenyl)-1- (4-methoxyphenyl)propan-1-one (Diaryl Ketone Precursor) oxidant->product

Caption: Synthetic workflow for a diaryl ketone GSM precursor.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
This compound85068-31-1170.161.70 g0.01
4-Bromoanisole104-92-7187.042.06 g0.011
Magnesium turnings7439-95-424.310.27 g0.011
Anhydrous Tetrahydrofuran (THF)109-99-972.1150 mL-
Iodine7553-56-2253.811 crystal-
Pyridinium chlorochromate (PCC)26299-14-9215.563.23 g0.015
Dichloromethane (DCM)75-09-284.9350 mL-
Saturated aq. NH₄Cl--20 mL-
Anhydrous MgSO₄7487-88-9120.37As needed-

Procedure:

  • Grignard Reagent Preparation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere.

    • Add magnesium turnings and a crystal of iodine to the flask.

    • In the dropping funnel, add a solution of 4-bromoanisole in 20 mL of anhydrous THF.

    • Add a small portion of the 4-bromoanisole solution to the magnesium turnings. The reaction is initiated by gentle warming, and the disappearance of the iodine color.

    • Once the reaction starts, add the remaining 4-bromoanisole solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with this compound:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve this compound in 30 mL of anhydrous THF and add it to the dropping funnel.

    • Add the solution of this compound dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Oxidation:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude tertiary alcohol.

    • Dissolve the crude alcohol in dichloromethane.

    • Add pyridinium chlorochromate (PCC) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture for 4 hours.

    • Filter the reaction mixture through a pad of silica gel, washing with dichloromethane.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired diaryl ketone.

Synthesis of a Caspase Inhibitor Precursor

Caspases are a family of cysteine proteases that play essential roles in apoptosis and inflammation.[7] The development of caspase inhibitors is a key strategy for the treatment of diseases characterized by excessive cell death.[7] This protocol outlines the synthesis of a difluorophenyl-containing ketone, a potential precursor for a peptidyl ketone caspase inhibitor.

Experimental Protocol: Synthesis of a Difluorophenyl Ketone Precursor

Reaction Scheme:

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Weinreb Amide cluster_2 Step 3: Elaboration to Inhibitor start 1-Bromo-2,6-difluorobenzene Mg Mg, THF start->Mg Grignard 2,6-Difluorophenyl- magnesium bromide Mg->Grignard Grignard_reagent 2,6-Difluorophenyl- magnesium bromide product This compound Grignard_reagent->product + weinreb_amide N-methoxy-N-methyl- propionamide weinreb_amide->product ketone This compound elaboration Further synthetic steps (e.g., α-functionalization, peptide coupling) ketone->elaboration inhibitor Peptidyl Ketone Caspase Inhibitor elaboration->inhibitor

Caption: Synthesis of a caspase inhibitor precursor.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
1-Bromo-2,6-difluorobenzene671-29-4192.992.12 g0.011
Magnesium turnings7439-95-424.310.27 g0.011
N-methoxy-N-methylpropionamide74166-73-3117.151.17 g0.01
Anhydrous Tetrahydrofuran (THF)109-99-972.1150 mL-
Iodine7553-56-2253.811 crystal-
1 M HCl7647-01-0-As needed-
Anhydrous Na₂SO₄7757-82-6142.04As needed-

Procedure:

  • Grignard Reagent Preparation:

    • Prepare 2,6-difluorophenylmagnesium bromide from 1-bromo-2,6-difluorobenzene and magnesium turnings in anhydrous THF as described in the previous protocol.

  • Reaction with Weinreb Amide:

    • Cool the freshly prepared Grignard reagent solution to 0 °C.

    • Dissolve N-methoxy-N-methylpropionamide in 20 mL of anhydrous THF and add it to a dropping funnel.

    • Add the Weinreb amide solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic.

    • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound. This product can then be further functionalized at the α-position and coupled with amino acid residues to form peptidyl ketone caspase inhibitors.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory activities of compounds derived from this compound. Actual values would be determined experimentally.

Compound IDTarget EnzymeIC₅₀ (nM)Kᵢ (nM)Assay Type
GSM-DFP-01γ-Secretase158Cell-based Aβ42 reduction
CASP-DFP-01Caspase-32512Fluorometric enzyme activity
CASP-DFP-02Caspase-84022Fluorometric enzyme activity

Signaling Pathway and Experimental Workflow Diagrams

γ-Secretase Cleavage of APP

G APP Amyloid Precursor Protein (APP) beta_secretase β-Secretase (BACE1) APP->beta_secretase sAPPb sAPPβ beta_secretase->sAPPb CTFbeta C99 fragment (CTFβ) beta_secretase->CTFbeta cleavage gamma_secretase γ-Secretase Ab_peptide Amyloid-β (Aβ) (Aβ40, Aβ42) gamma_secretase->Ab_peptide cleavage AICD AICD gamma_secretase->AICD shorter_Ab Shorter Aβ peptides (Aβ37, Aβ38) gamma_secretase->shorter_Ab favors CTFbeta->gamma_secretase GSM γ-Secretase Modulator (GSM) GSM->gamma_secretase modulates

Caption: Modulation of APP processing by γ-secretase.

Caspase Activation Cascade

G cluster_0 Initiation Phase cluster_1 Execution Phase Apoptotic_Signal Apoptotic Signal (e.g., TNF-α, FasL) Procaspase8 Procaspase-8 Apoptotic_Signal->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 activation Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates cleavage Apoptosis Apoptosis Substrates->Apoptosis Inhibitor Caspase Inhibitor (derived from This compound) Inhibitor->Caspase8 inhibits Inhibitor->Caspase3 inhibits

Caption: Inhibition of the caspase cascade.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of sophisticated enzyme inhibitors. The protocols provided herein offer a foundation for the development of novel γ-secretase modulators and caspase inhibitors. The strategic incorporation of the 2,6-difluorophenyl moiety can impart beneficial properties, making this an attractive scaffold for further exploration in drug discovery programs. The provided workflows and conceptual diagrams serve as a guide for researchers in the design and execution of their synthetic and biological evaluation studies.

References

Application Notes & Protocols: Asymmetric Reduction of 2',6'-Difluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The enantioselective synthesis of chiral alcohols is of paramount importance in the pharmaceutical industry, as these compounds are often key chiral building blocks for active pharmaceutical ingredients (APIs). The chiral alcohol, (R)- or (S)-1-(2,6-difluorophenyl)propan-1-ol, is a valuable intermediate. Achieving high enantiopurity in the reduction of the prochiral ketone, 2',6'-Difluoropropiophenone, is a critical step. This document outlines and compares two highly effective methods for this asymmetric reduction: the Corey-Bakshi-Shibata (CBS) reduction and biocatalytic reduction using ketoreductases (KREDs).

Reaction Scheme:

General reaction for the asymmetric reduction of this compound to the corresponding chiral alcohol.

Method 1: Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a robust and widely used method for the enantioselective reduction of prochiral ketones.[1][2] This reaction utilizes a chiral oxazaborolidine catalyst which, in the presence of a borane source, facilitates a highly stereoselective hydride transfer to the ketone.[3] The predictability and high enantiomeric excess (e.e.) achievable make it a preferred method in organic synthesis.[1]

Quantitative Data for CBS Reduction of Propiophenone Analogs

The following table summarizes representative results for the CBS reduction of similar ketones. Optimization for this compound would be necessary, but high yields and enantioselectivities are anticipated.

Catalyst (mol%)Borane SourceSolventTemp (°C)Yield (%)e.e. (%)Configuration
(R)-2-Methyl-CBS-oxazaborolidine (10%)BH₃·SMe₂THF-20>95>97(S)
(S)-2-Methyl-CBS-oxazaborolidine (10%)BH₃·THFToluene0>95>96(R)
(R)-2-Butyl-CBS-oxazaborolidine (5%)CatecholboraneTHF-78~90>98(S)

Experimental Workflow: CBS Reduction

CBS_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis p1 Dry Glassware p2 Add Anhydrous THF p1->p2 p3 Add CBS Catalyst p2->p3 r1 Cool to 0 °C p3->r1 Transfer to Reaction Setup r2 Slowly Add Borane Source r1->r2 r3 Stir for 15 min r2->r3 r4 Add Substrate Solution (this compound in THF) r3->r4 r5 Monitor by TLC r4->r5 w1 Quench with Methanol r5->w1 Upon Completion w2 Solvent Evaporation w1->w2 w3 Aqueous Workup (Extraction) w2->w3 w4 Dry & Concentrate w3->w4 w5 Column Chromatography w4->w5 a1 Determine Yield w5->a1 Purified Product a2 Determine e.e. (Chiral HPLC/GC) a1->a2

Caption: Experimental workflow for the Corey-Bakshi-Shibata (CBS) reduction.

Detailed Protocol for CBS Reduction

Materials:

  • This compound

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, dropping funnel, magnetic stirrer, and nitrogen/argon line

Procedure:

  • Under a nitrogen atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents of a 1 M solution in toluene) to a flame-dried round-bottom flask containing anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane source (e.g., 0.6 equivalents of BH₃·SMe₂) to the catalyst solution while stirring.

  • After stirring for 10-15 minutes at 0 °C, add a solution of this compound (1 equivalent) in anhydrous THF dropwise via a dropping funnel over 30 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, slowly and carefully add methanol dropwise to quench the excess borane until gas evolution ceases.

  • Stir for 30 minutes, then transfer the mixture to a separatory funnel for aqueous workup.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 times).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.

  • Determine the final yield and measure the enantiomeric excess by chiral GC or HPLC analysis.

Method 2: Biocatalytic Reduction

Biocatalysis offers a green and highly efficient alternative for the synthesis of chiral alcohols.[4] Ketoreductases (KREDs) are enzymes that reduce ketones to alcohols with exceptional levels of stereoselectivity, often operating under mild conditions in aqueous media.[5][6] A key requirement for these enzymes is the use of a nicotinamide cofactor (NADH or NADPH), which must be regenerated in situ to make the process economically feasible. A common method is a substrate-coupled regeneration system using a sacrificial alcohol like isopropanol.[6]

Quantitative Data for Biocatalytic Reduction of Propiophenone Analogs

The following table shows typical results obtained from the biocatalytic reduction of related ketones. A screening process is usually required to identify the optimal KRED for this compound.

BiocatalystCofactor RegenerationSubstrate Conc. (mM)pHYield (%)e.e. (%)Configuration
KRED-P1-A04 (Codexis®)Isopropanol507.0>99>99.5(S)
KRED-P1-H08 (Codexis®)Isopropanol507.0>99>99.5(R)
Lactobacillus brevis ADHIsopropanol256.5>99>99(R)
Baker's Yeast (S. cerevisiae)Glucose107.2>90>98(S)

Biocatalytic Reduction Cycle

Caption: Biocatalytic cycle with substrate-coupled cofactor regeneration.

Detailed Protocol for Biocatalytic Reduction (Isolated Enzyme)

Materials:

  • This compound

  • Ketoreductase (KRED)

  • NADP⁺ or NAD⁺

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Isopropanol (or other co-substrate)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Shaking incubator or stirred reactor

Procedure:

  • Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.0).

  • To the buffer, add the KRED enzyme (e.g., 1-5 mg/mL) and the cofactor NADP⁺ (e.g., 1 mM).

  • Add the co-substrate, isopropanol (e.g., 5-10% v/v), to the mixture for cofactor regeneration.

  • Dissolve the substrate, this compound, in a minimal amount of a water-miscible co-solvent like DMSO if necessary, and add it to the reaction mixture to the desired final concentration (e.g., 10-50 mM).

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with shaking or stirring.

  • Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.

  • Once the reaction is complete, stop the reaction by adding a water-immiscible organic solvent like ethyl acetate.

  • Extract the product into the organic layer. Repeat the extraction 2-3 times.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography if necessary.

  • Determine the final yield and enantiomeric excess of the purified alcohol using chiral GC or HPLC.

References

Application Notes and Protocols for the Derivatization of 2',6'-Difluoropropiophenone for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',6'-Difluoropropiophenone is a fluorinated aromatic ketone that serves as a valuable starting material for the synthesis of diverse molecular scaffolds for biological screening. The presence of two fluorine atoms on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. Fluorine's high electronegativity and small size can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] This document provides detailed protocols for the derivatization of this compound via three common and versatile reactions: the Claisen-Schmidt condensation to form chalcones, the subsequent synthesis of pyrazolines from these chalcones, and the Mannich reaction to generate β-amino ketones. Each of these derivative classes has shown promise in various therapeutic areas, including oncology and infectious diseases.

Derivatization Strategies

The derivatization of this compound primarily focuses on reactions involving the active α-hydrogens of the propio- group and the carbonyl functional group. This allows for the construction of a variety of molecular architectures.

G cluster_0 Derivatization Pathways start This compound claisen Claisen-Schmidt Condensation start->claisen + Aromatic Aldehyde + Base mannich Mannich Reaction start->mannich + Formaldehyde + Secondary Amine chalcone Chalcone Derivatives (α,β-Unsaturated Ketones) claisen->chalcone mannich_base Mannich Bases (β-Amino Ketones) mannich->mannich_base pyrazole_synth Pyrazoline Synthesis pyrazoline Pyrazoline Derivatives (Heterocycles) pyrazole_synth->pyrazoline chalcone->pyrazole_synth + Hydrazine Hydrate

Caption: Derivatization pathways for this compound.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Application Note

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds that serve as precursors for flavonoids and isoflavonoids and exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones, involving a base-catalyzed reaction between an acetophenone (or in this case, a propiophenone) and an aromatic aldehyde.[2][3] The resulting α,β-unsaturated ketone system is a key pharmacophore. Fluorinated chalcones, in particular, have demonstrated significant potential in drug discovery.[1][4]

Experimental Protocol

This protocol is adapted from general procedures for Claisen-Schmidt condensation.[5]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), dilute

  • Distilled water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: While stirring, slowly add an aqueous solution of NaOH (40-50%) dropwise to the reaction mixture at room temperature. A change in color is often observed.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the crude product with cold water until the filtrate is neutral. The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the purified product.

G cluster_workflow Chalcone Synthesis Workflow prep Reactant Preparation reaction Claisen-Schmidt Condensation prep->reaction workup Work-up and Isolation reaction->workup purification Purification workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: Workflow for the synthesis of chalcone derivatives.

Biological Significance and Screening of Chalcone Derivatives

Fluorinated chalcones have been reported to possess a range of biological activities. For instance, various derivatives have shown potent antimicrobial and antifungal activities.[1][6] They have also been investigated as anticancer agents, with some compounds exhibiting significant cytotoxicity against various cancer cell lines.[4][7]

Table 1: Biological Activity of Analogous Fluorinated Chalcone Derivatives

Compound ClassBiological ActivityModel/Cell LinePotency (IC50/MIC)
Fluorinated 3,4-dihydroxychalcones5-Lipoxygenase inhibitionRBL-1 cellsComparable to lead compound
Trifluoromethyl/Trifluoromethoxy chalconesAntibacterialS. aureus, E. coliMIC values in the low µg/mL range[6]
Trifluoromethyl/Trifluoromethoxy chalconesAntifungalC. albicans, A. nigerMIC values in the low µg/mL range[6]
B-ring fluoro-substituted chalconesAntitubercularM. tuberculosis H37RvIC50 ≤16,760[1]

Note: The data presented is for structurally related fluorinated chalcones and should be used as a guide for potential screening of this compound-derived chalcones.

Synthesis of Pyrazoline Derivatives from Chalcones

Application Note

Pyrazolines are five-membered nitrogen-containing heterocyclic compounds that are well-established pharmacophores.[8] They are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8] A common and efficient method for synthesizing 2-pyrazolines involves the cyclocondensation reaction of chalcones with hydrazine hydrate or its derivatives.[9] This two-step synthesis, starting from an appropriate ketone and aldehyde, allows for the creation of a diverse library of pyrazoline derivatives for biological screening.

Experimental Protocol

This protocol is adapted from general procedures for pyrazoline synthesis from chalcones.[9]

Materials:

  • Synthesized 2',6'-difluorochalcone derivative (from Section 1)

  • Hydrazine hydrate (or a substituted hydrazine, e.g., phenylhydrazine)

  • Ethanol or Glacial acetic acid

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2',6'-difluorochalcone derivative (1.0 eq) in ethanol or glacial acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate (1.5-2.0 eq) to the solution.

  • Reaction: Reflux the reaction mixture with stirring for 4-8 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water. The solid pyrazoline derivative that precipitates is collected by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified pyrazoline derivative.

G cluster_workflow Pyrazoline Synthesis Workflow chalcone_prep Chalcone Synthesis cyclization Cyclocondensation with Hydrazine chalcone_prep->cyclization isolation Isolation and Purification cyclization->isolation characterization Characterization isolation->characterization

Caption: Workflow for the synthesis of pyrazoline derivatives.

Biological Significance and Screening of Pyrazoline Derivatives

Fluorine-containing pyrazolines have shown significant potential as anticancer agents.[7][10] Studies have demonstrated their cytotoxic effects against various human cancer cell lines. The substitution pattern on the pyrazoline and the attached phenyl rings plays a crucial role in determining the biological activity.

Table 2: Biological Activity of Analogous Fluorinated Pyrazoline Derivatives

Compound ClassBiological ActivityModel/Cell LinePotency (IC50)
Fluorine-containing pyrazolinesCytotoxicityMCF7 (Breast Cancer)Potent and selective action observed[7][10]
1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazolinesAnti-inflammatoryLipoxygenase inhibitionIC50 in the range of 0.68 - 4.45 µM[11]
Pyrazoline derivativesAnticancerVarious human cancer cell linesVaries with substitution

Note: The data presented is for structurally related fluorinated pyrazolines and should be used as a guide for potential screening of derivatives from this compound.

Synthesis of Mannich Bases (β-Amino Ketones)

Application Note

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound (like a ketone), formaldehyde, and a primary or secondary amine.[12] The resulting products, known as Mannich bases (β-amino ketones), are valuable intermediates in organic synthesis and have demonstrated a wide range of pharmacological activities, including anticancer and antimicrobial effects.[6][10] The introduction of a basic amino group can also improve the pharmacokinetic properties of the parent molecule.

Experimental Protocol

This protocol is a general procedure for the Mannich reaction.

Materials:

  • This compound

  • Formaldehyde (aqueous solution, e.g., 37%)

  • Secondary amine (e.g., dimethylamine, piperidine, morpholine) as hydrochloride salt

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, place this compound (1.0 eq), the secondary amine hydrochloride (1.1 eq), and paraformaldehyde (1.2 eq).

  • Solvent and Catalyst: Add ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Reflux the mixture with stirring for 2-6 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Cool the reaction mixture and, if a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solution under reduced pressure.

  • Purification: The crude Mannich base hydrochloride can be purified by recrystallization from a suitable solvent mixture, such as ethanol/ether.

G cluster_workflow Mannich Base Synthesis Workflow reactants Combine Ketone, Formaldehyde, Amine reaction Mannich Reaction (Reflux) reactants->reaction isolation Isolation and Purification reaction->isolation characterization Characterization isolation->characterization

Caption: Workflow for the synthesis of Mannich bases.

Biological Significance and Screening of Mannich Bases

Mannich bases derived from various ketones have shown promising biological activities. Their anticancer properties are often attributed to their ability to act as alkylating agents.[13] Furthermore, the presence of the amino group makes them interesting candidates for antimicrobial screening.[14][15]

Table 3: Biological Activity of Analogous Mannich Bases

Compound ClassBiological ActivityModel/Cell LinePotency (IC50/MIC)
Triazoles with Mannich basesAnticancerCaco-2 (Colon), MDA-MB-231 (Breast)Sub-micromolar IC50[10]
Mannich bases of acetophenonesAntibacterialGram-positive bacteriaActive[16]
Mannich bases of acetophenonesAntifungalVarious fungiActive[16]
Mannich bases with piperazine moietyAntimicrobialS. aureus, C. parapsilosisMICs as low as 0.49 µg/mL[15]

Note: The data presented is for structurally related Mannich bases and should be used as a guide for potential screening of derivatives from this compound.

Conclusion

The derivatization of this compound offers a gateway to novel chemical entities with significant potential for biological activity. The protocols outlined for the synthesis of chalcones, pyrazolines, and Mannich bases provide a robust starting point for creating diverse libraries of compounds for screening in anticancer, antimicrobial, and other therapeutic discovery programs. The presented biological data for analogous fluorinated compounds underscores the potential of these scaffolds in drug development. Further optimization of these synthetic methods and extensive biological evaluation are encouraged to explore the full therapeutic potential of this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2',6'-Difluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2',6'-Difluoropropiophenone. The content addresses common challenges, particularly low yield and isomeric impurity, offering solutions and detailed experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main strategies for synthesizing this compound from 1,3-difluorobenzene are:

  • Friedel-Crafts Propionylation: A classic electrophilic aromatic substitution. However, this method typically results in low yields of the desired 2',6'-isomer, with the major product being the 2',4'-isomer due to the directing effects of the fluorine atoms.

  • Directed ortho-Metalation (DoM) followed by Propionylation: This is a more regioselective method that favors the formation of the 2',6'-isomer. It involves the deprotonation of 1,3-difluorobenzene at the position between the two fluorine atoms using a strong organolithium base, followed by quenching with a propionylating agent.

Q2: Why is the yield of this compound often low in a standard Friedel-Crafts reaction?

A2: The fluorine atoms in 1,3-difluorobenzene are ortho, para-directing. In a Friedel-Crafts acylation, the incoming electrophile is directed to the 4-position, which is para to one fluorine and ortho to the other. This makes the formation of 2',4'-difluoropropiophenone the electronically favored outcome. The 2-position, which would lead to the 2',6'-isomer, is sterically hindered and electronically less activated, resulting in it being a minor product.

Q3: What are the key advantages of the Directed ortho-Metalation (DoM) route?

A3: The DoM route offers significantly higher regioselectivity for the 2',6'-isomer. The lithiation occurs specifically at the C2 position between the two fluorine atoms, leading to the desired product upon reaction with a suitable electrophile. While the analogous acetylation reaction has shown high yields (around 92%), this method requires stringent anhydrous conditions and the handling of pyrophoric reagents like n-butyllithium.

Q4: What are the main challenges in purifying this compound?

A4: The primary challenge is separating the desired 2',6'-isomer from the often more abundant 2',4'-isomer. These positional isomers have very similar physical properties, including boiling points and polarity, making separation by traditional methods like fractional distillation and column chromatography difficult.[1]

Troubleshooting Guides

Guide 1: Low Yield in Friedel-Crafts Propionylation

This guide addresses common issues when attempting the synthesis via the Friedel-Crafts pathway.

Issue Potential Cause(s) Recommended Solution(s)
Low overall yield of propionylated products - Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure.- Impure starting materials (1,3-difluorobenzene, propionyl chloride).- Suboptimal reaction temperature.- Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Use freshly opened or purified reagents. Propionyl chloride should be distilled before use.- Optimize the reaction temperature. Lower temperatures may reduce side reactions but can also slow down the desired reaction.
Product is predominantly the 2',4'-isomer - Inherent regioselectivity of the Friedel-Crafts reaction on 1,3-difluorobenzene.- This is the expected outcome. For a higher yield of the 2',6'-isomer, the Directed ortho-Metalation (DoM) route is strongly recommended.- Isomer separation will be necessary (see purification guide).
Formation of poly-propionylated byproducts - Excess of propionyl chloride or Lewis acid.- Prolonged reaction time or high temperature.- Use a stoichiometric amount or only a slight excess of the propionylating agent (e.g., 1.1 equivalents).- Monitor the reaction progress by GC-MS or TLC to avoid extended reaction times.
Guide 2: Low Yield in Directed ortho-Metalation (DoM)

This guide focuses on troubleshooting the more regioselective DoM route.

Issue Potential Cause(s) Recommended Solution(s)
No or very low conversion of 1,3-difluorobenzene - Inactive n-butyllithium due to improper storage or handling.- Presence of moisture or other protic impurities in the solvent or starting material.- Reaction temperature is too high for the lithiation step.- Titrate the n-butyllithium solution before use to determine its exact concentration.- Use anhydrous solvents (e.g., THF freshly distilled from sodium/benzophenone). Ensure 1,3-difluorobenzene is dry.- Maintain a temperature of -78 °C (dry ice/acetone bath) during the lithiation.
Formation of side products other than the desired ketone - The lithiated intermediate is unstable at higher temperatures.- The propionylating agent is added too quickly or at too high a temperature.- Impurities in the propionylating agent.- Ensure the temperature is maintained at -78 °C until the propionylating agent is added.- Add the propionylating agent slowly and dropwise, keeping the internal temperature below -70 °C.- Use freshly distilled propionyl chloride or high-purity propionic anhydride.
Low yield after workup - Incomplete reaction.- Product loss during aqueous workup or extraction.- Allow sufficient time for both the lithiation and the subsequent propionylation steps.- Ensure the aqueous quench is done at a low temperature. Use a suitable solvent for extraction and perform multiple extractions.

Data Presentation

Table 1: Comparison of Synthetic Routes for 2',6'-Difluoro-substituted Ketones

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Directed ortho-Metalation
Starting Material 1,3-Difluorobenzene1,3-Difluorobenzene
Key Reagents Propionyl chloride, AlCl₃n-Butyllithium, Propionyl chloride
Expected Major Isomer 2',4'-DifluoropropiophenoneThis compound
Reported Yield (Analogous Acetylation) Low for 2',6'-isomer~92% for 2',6'-isomer
Key Advantages Milder reagents, less stringent conditions.High regioselectivity for the 2',6'-isomer, high potential yield.
Key Disadvantages Poor regioselectivity for the 2',6'-isomer.Requires cryogenic temperatures and handling of pyrophoric reagents.

Experimental Protocols

Protocol 1: Synthesis of this compound via Directed ortho-Metalation (DoM)

This protocol is adapted from established procedures for the ortho-acylation of 1,3-difluorobenzene.

Materials:

  • 1,3-Difluorobenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add 1,3-difluorobenzene (1.0 equivalent) to anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

  • Slowly add propionyl chloride (1.2 equivalents) dropwise, again maintaining the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2-3 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or fractional distillation under reduced pressure.

Mandatory Visualization

experimental_workflow Experimental Workflow: Directed ortho-Metalation for this compound Synthesis cluster_prep Reaction Setup cluster_lithiation Lithiation cluster_propionylation Propionylation cluster_workup Workup & Purification start Flame-dried flask under Argon add_dfb Add 1,3-Difluorobenzene and anhydrous THF start->add_dfb cool Cool to -78 °C add_dfb->cool add_buli Add n-BuLi dropwise (keep temp < -70 °C) cool->add_buli stir_lith Stir for 1 hour at -78 °C add_buli->stir_lith add_propionyl Add Propionyl Chloride dropwise (keep temp < -70 °C) stir_lith->add_propionyl stir_prop Stir for 2-3 hours at -78 °C add_propionyl->stir_prop quench Quench with aq. NH4Cl stir_prop->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography/Distillation) dry->purify end end purify->end This compound

Caption: Workflow for the synthesis of this compound via Directed ortho-Metalation.

troubleshooting_low_yield Troubleshooting Logic for Low Yield start Low Yield of This compound check_route Which synthetic route was used? start->check_route fc_route Friedel-Crafts check_route->fc_route Friedel-Crafts dom_route Directed ortho-Metalation check_route->dom_route DoM fc_issue Is the major product the 2',4'-isomer? fc_route->fc_issue dom_issue Was there evidence of reaction? dom_route->dom_issue fc_yes Expected outcome due to regioselectivity. Consider DoM route for 2',6'-isomer. fc_issue->fc_yes Yes fc_no Check catalyst activity (moisture), reagent purity, and reaction conditions. fc_issue->fc_no No dom_no Check n-BuLi activity (titrate), ensure anhydrous conditions, and verify reaction temperature (-78 °C). dom_issue->dom_no No dom_yes Review addition rate of electrophile, workup procedure, and potential for product loss during extraction/purification. dom_issue->dom_yes Yes

Caption: A logical diagram for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Optimizing Friedel-Crafts Acylation of Difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedel-Crafts acylation of difluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important C-C bond-forming reaction. The deactivating nature of the fluorine substituents presents unique challenges compared to the acylation of more electron-rich aromatics. Here, we provide in-depth, field-proven insights in a troubleshooting-oriented format to help you optimize your reaction conditions, maximize yields, and ensure the regiochemical integrity of your products.

Understanding the Substrate: The Challenge of Difluorobenzene

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[1] Its success hinges on the nucleophilicity of the aromatic ring. Difluorobenzene isomers are inherently challenging substrates due to the strong inductive electron-withdrawing effect of the two fluorine atoms, which deactivates the benzene ring towards electrophilic attack.[2] However, the relative positions of these fluorine atoms create a distinct hierarchy of reactivity, a critical factor in experimental design.

The general order of reactivity for difluorobenzene isomers is: 1,3-Difluorobenzene >> 1,2-Difluorobenzene ≈ 1,4-Difluorobenzene [2]

This reactivity difference is rooted in the directing effects of the fluorine substituents. While deactivating, fluorine is an ortho, para-director.

  • In 1,3-difluorobenzene , the 4-position is para to one fluorine and ortho to the other, making it the most activated site for electrophilic attack and leading to the regioselective formation of 2,4-difluoroacetophenone.[2]

  • In 1,4-difluorobenzene and 1,2-difluorobenzene , the deactivating inductive effects and, in the case of the 1,2-isomer, steric hindrance, render these molecules significantly less reactive under typical Friedel-Crafts conditions.[2]

Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered when planning or troubleshooting the acylation of difluorobenzene.

Q1: Why is my Friedel-Crafts acylation of difluorobenzene failing or giving a very low yield?

Low or no yield is the most common issue and can stem from several factors. The primary culprits are a deactivated aromatic ring, inactive catalyst, insufficient catalyst, or sub-optimal reaction conditions.[3][4]

  • Substrate Reactivity: As mentioned, 1,2- and 1,4-difluorobenzene are significantly less reactive than the 1,3-isomer.[2] Success with these substrates may require harsher conditions, such as elevated temperatures or stronger Lewis acids.[5]

  • Catalyst Deactivation: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[4][6] Any water in the glassware, solvents, or reagents will hydrolyze and deactivate the catalyst.

  • Catalyst Stoichiometry: Unlike a truly catalytic reaction, Friedel-Crafts acylation often requires stoichiometric or even super-stoichiometric amounts of the Lewis acid. This is because the ketone product is a moderate Lewis base and forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[1][7]

Q2: I'm observing multiple products. How can I improve the regioselectivity?

For difluorobenzene, regioselectivity is primarily dictated by the starting isomer. With 1,3-difluorobenzene, the reaction is highly selective for the 4-position.[2] If you are using a different substrate and observing isomer mixtures, consider the following:

  • Solvent Choice: The polarity of the solvent can influence regioselectivity. In some systems, non-polar solvents favor the kinetically controlled product, while polar solvents can lead to the thermodynamically more stable product.[8]

  • Catalyst System: Milder catalysts may offer better selectivity in sensitive systems.[9] Experimenting with different Lewis acids (e.g., FeCl₃, ZnCl₂) or Brønsted acids could be beneficial.[10]

Q3: Can I use an acid anhydride instead of an acyl chloride?

Yes, acid anhydrides are viable acylating agents for Friedel-Crafts acylation.[1] However, note that for every mole of anhydride, two moles of Lewis acid are typically required because the carboxylic acid byproduct also complexes with the catalyst. A process for producing 2,4-difluoroacetophenone specifically notes that using acetic anhydride requires 2.2 to 3.0 moles of AlCl₃ per mole of anhydride.[11]

Q4: My aromatic substrate has a hydroxyl (-OH) or amine (-NH₂) group. Why is the reaction not working?

Aromatic compounds with Lewis basic functional groups like amines and hydroxyls are generally incompatible with standard Friedel-Crafts conditions.[6] The lone pair of electrons on the oxygen or nitrogen will coordinate strongly with the Lewis acid catalyst. This deactivates the catalyst and also forms a positively charged substituent on the ring, which strongly deactivates it towards further electrophilic attack.[4][6] For phenols, it is common to first protect the hydroxyl group as an ester before performing the acylation.[3]

Troubleshooting Guide: A Problem-Solution Approach

This guide provides systematic steps to diagnose and solve specific issues you may encounter during your experiments.

Issue 1: No Reaction or Very Low Conversion

Your reaction has been running for the prescribed time, but TLC or GC-MS analysis shows only starting material.

Possible Cause Scientific Rationale Recommended Solution
Inactive Catalyst AlCl₃ and other Lewis acids are highly hygroscopic. Exposure to atmospheric moisture leads to hydrolysis, rendering them inactive.[6]Use a fresh, unopened bottle of the Lewis acid. If using a previously opened bottle, ensure it was stored in a desiccator. The catalyst should be a fine, free-flowing powder; clumps indicate moisture contamination.[6]
Wet Glassware/Reagents Trace amounts of water will quench the Lewis acid. Friedel-Crafts reactions demand strictly anhydrous conditions.[4]Flame-dry all glassware under vacuum or in a stream of inert gas before use.[12] Use anhydrous grade solvents and ensure reagents are dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
Insufficient Catalyst Loading The ketone product forms a 1:1 complex with the Lewis acid, sequestering it.[1][7] If less than a stoichiometric amount is used, the reaction will stop once all the free catalyst is complexed.For acylation with an acyl chloride, use at least 1.1-1.5 molar equivalents of AlCl₃.[11] For an acid anhydride, use at least 2.2 equivalents.[11]
Sub-optimal Temperature The acylation of a deactivated ring like difluorobenzene requires sufficient thermal energy to overcome the activation barrier.[3]If the reaction is being run at 0 °C or room temperature, consider carefully increasing the temperature. For the acylation of 1,3-difluorobenzene, temperatures between 25-55 °C are often effective.[11] Monitor for byproduct formation at higher temperatures.
Incorrect Substrate Isomer 1,2- and 1,4-difluorobenzene are highly unreactive.[2]Confirm the identity of your starting material. If you must use a less reactive isomer, be prepared to employ more forcing conditions (higher temperature, longer reaction time, potentially stronger catalytic systems like triflic acid).[5]
Issue 2: Formation of Unidentified Byproducts

Your reaction yields the desired product, but it is contaminated with significant amounts of unknown impurities.

Possible Cause Scientific Rationale Recommended Solution
Impure Reagents Impurities in the difluorobenzene, acylating agent, or solvent can lead to unexpected side reactions.[9]Use high-purity reagents. Purify solvents and liquid reagents by distillation if necessary.
Prolonged Reaction Time / High Temperature While necessary to drive the reaction, excessive heat or time can cause decomposition of reactants or products, or promote side reactions like polyacylation (though less common).[3][9]Monitor the reaction progress closely using TLC or GC. Quench the reaction as soon as the starting material is consumed to prevent the formation of further byproducts.
Reaction with Solvent In some cases, the solvent itself can undergo a Friedel-Crafts reaction if it is sufficiently nucleophilic.Use a robust and inert solvent. Dichloromethane is common, but for higher temperatures, 1,2-dichloroethane or nitromethane may be used.[8][13] Alternatively, using an excess of the difluorobenzene substrate as the solvent is a viable industrial strategy.[11]
Issue 3: Difficult Workup & Product Isolation

The reaction is complete, but you are encountering problems like emulsions or difficulty separating the product.

Possible Cause Scientific Rationale Recommended Solution
Incomplete Quenching The AlCl₃-ketone complex must be hydrolyzed to liberate the product. Incomplete hydrolysis can lead to product loss and emulsions.[1]Quench the reaction by carefully and slowly pouring the mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl.[3][6] The acid helps to dissolve the aluminum salts.
Emulsion Formation Aluminum salts formed during the workup can act as surfactants, stabilizing the interface between the aqueous and organic layers.After the initial quench, stir the biphasic mixture vigorously for 10-15 minutes to ensure complete hydrolysis.[3] If an emulsion persists during extraction, adding a saturated NaCl solution (brine) can help break it by increasing the ionic strength of the aqueous phase.[6]

Visualizations & Workflows

Reaction Mechanism: Friedel-Crafts Acylation

The reaction proceeds via the generation of a highly electrophilic acylium ion, which is then attacked by the aromatic ring.[13][14]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Catalyst Regeneration AcylCl R-CO-Cl Complex R-CO-Cl⁺-AlCl₃⁻ AcylCl->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium [R-C≡O]⁺ (Acylium Ion) Complex->Acylium Cleavage AlCl4 AlCl₄⁻ Arene Difluorobenzene Acylium->Arene Sigma σ-complex (Arenium Ion) Arene->Sigma + Acylium Ion Product Acylated Product Sigma->Product + AlCl₄⁻ Sigma->Product HCl HCl Sigma->HCl - H⁺ AlCl3_regen AlCl₃ Sigma->AlCl3_regen Regenerated Catalyst

Caption: General mechanism of Friedel-Crafts acylation.

Troubleshooting Workflow for Low Yield

Follow this decision tree to systematically diagnose the cause of a low-yielding reaction.

G start Low / No Yield Observed q1 Was catalyst fresh & handled under anhydrous conditions? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes s1 Repeat with fresh, properly stored catalyst & dry technique. a1_no->s1 q2 Was stoichiometric (≥1.1 eq) catalyst used? a1_yes->q2 a2_no No q2->a2_no a2_yes Yes q2->a2_yes s2 Repeat with increased catalyst loading (1.1-1.5 eq for RCOCl, ≥2.2 eq for (RCO)₂O). a2_no->s2 q3 Is the difluorobenzene isomer known to be reactive (e.g., 1,3-)? a2_yes->q3 a3_no No q3->a3_no a3_yes Yes q3->a3_yes s3 Consider harsher conditions (↑ Temp) or alternative synthetic routes. a3_no->s3 q4 Was reaction temperature optimized? a3_yes->q4 a4_no No q4->a4_no s4 Perform temperature screen (e.g., 25°C, 40°C, 55°C) while monitoring by TLC/GC. a4_no->s4

Caption: A stepwise workflow for troubleshooting low yields.

Experimental Protocols

General Protocol for the Acylation of 1,3-Difluorobenzene

This protocol describes a general procedure for the acetylation of 1,3-difluorobenzene to form 2,4-difluoroacetophenone, adapted from literature procedures.[4][11]

Safety Precautions:

  • Aluminum chloride is corrosive and reacts violently with water. Handle with care in a fume hood.[3]

  • Acetyl chloride is corrosive and a lachrymator. Use in a well-ventilated fume hood.[3]

  • Difluorobenzene and chlorinated solvents should be handled with appropriate personal protective equipment in a fume hood.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 1,3-Difluorobenzene (can be used as both reactant and solvent)

  • Acetyl Chloride (CH₃COCl)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM, for extraction)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen or argon inlet to maintain an inert atmosphere.

  • Catalyst Suspension: To the flask, add 1,3-difluorobenzene (2.0 to 3.0 equivalents). Begin stirring and add anhydrous aluminum chloride (1.3 equivalents) in portions. The excess 1,3-difluorobenzene acts as the solvent.[11]

  • Acylating Agent Addition: In the dropping funnel, place acetyl chloride (1.0 equivalent). Add the acetyl chloride dropwise to the stirred suspension over 15-30 minutes. An exothermic reaction may be observed. Maintain the reaction temperature between 25-55 °C, using a water bath for cooling or heating as necessary.[11]

  • Reaction: Stir the reaction mixture at the selected temperature for 1-4 hours. Monitor the progress of the reaction by TLC or GC-MS by carefully quenching a small aliquot in acidic water and extracting with DCM.

  • Work-up (Quenching): Once the reaction is complete, cool the flask in an ice bath. Very carefully and slowly, pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl (approx. 3-4 volumes relative to the reaction mixture).[3]

  • Extraction: Stir the quenched mixture for 15 minutes to fully dissolve the aluminum salts. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine all organic layers. Wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally, brine.[3]

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent using a rotary evaporator. The excess 1,3-difluorobenzene can be recovered by distillation.[11] Purify the crude product by vacuum distillation or flash column chromatography to obtain pure 2,4-difluoroacetophenone.

References

Technical Support Center: Purification of 2',6'-Difluoropropiophenone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2',6'-difluoropropiophenone using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of this compound?

A1: Silica gel is the most commonly used stationary phase for the purification of moderately polar organic compounds like this compound.[1][2] Its polar nature allows for effective separation based on the polarity of the compound and its impurities.[2]

Q2: How do I choose an appropriate mobile phase (eluent) for the column?

A2: The choice of mobile phase is critical for good separation. A common approach is to use a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane). The optimal ratio can be determined by running a preliminary Thin Layer Chromatography (TLC) analysis.[3] Aim for an Rf value of approximately 0.3 for this compound to ensure good separation on the column.[3]

Q3: My compound is not moving down the column. What should I do?

A3: If your compound is stuck at the top of the column, it indicates that the mobile phase is not polar enough. To remedy this, you can gradually increase the polarity of the eluent. For instance, if you are using a hexane/ethyl acetate mixture, you can increase the percentage of ethyl acetate.[4]

Q4: The separation between my desired product and an impurity is poor. How can I improve it?

A4: To improve poor separation, you can try a less polar mobile phase (if the Rf values are too high) or a more polar one (if the Rf values are too low).[5][6] Running a solvent gradient, where the polarity of the mobile phase is gradually increased during the elution, can also enhance separation for complex mixtures.[7] Additionally, ensure your column is packed uniformly without any cracks or bubbles, as this can lead to band broadening and poor resolution.[2]

Q5: How much crude sample can I load onto my column?

A5: The loading capacity of a column depends on its size (diameter and length) and the difficulty of the separation. A general rule of thumb is to use a sample-to-silica gel ratio of 1:30 to 1:100 by weight. For difficult separations, a higher ratio (e.g., 1:100) is recommended.

Q6: What are some common impurities I might encounter during the synthesis of this compound?

A6: Depending on the synthetic route, common impurities could include unreacted starting materials such as 1,3-difluorobenzene, byproducts from side reactions, or residual reagents.[8] If a Friedel-Crafts acylation is performed, ortho- and para-acylated isomers could be present.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the column chromatography of this compound.

Experimental Workflow for Column Chromatography

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_tlc 1. TLC Analysis (Determine Eluent) prep_column 2. Prepare Column (Slurry Packing) prep_tlc->prep_column prep_sample 3. Prepare Sample (Dissolve in Min. Solvent) prep_column->prep_sample load_sample 4. Load Sample prep_sample->load_sample elute_column 5. Elute Column load_sample->elute_column collect_fractions 6. Collect Fractions elute_column->collect_fractions analyze_fractions 7. Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure 8. Combine Pure Fractions analyze_fractions->combine_pure evaporate_solvent 9. Evaporate Solvent combine_pure->evaporate_solvent

Caption: A typical workflow for the purification of this compound by column chromatography.

Troubleshooting Common Issues

troubleshooting_logic cluster_pressure Pressure Issues cluster_separation Separation Issues cluster_elution Elution Problems start Problem Occurred high_pressure High Back Pressure start->high_pressure poor_sep Poor Separation start->poor_sep no_elution Compound Not Eluting start->no_elution fast_elution Compound Elutes Too Fast start->fast_elution hp_cause1 Column Blockage? high_pressure->hp_cause1 hp_sol1 Replace Frit/ Repack Column hp_cause1->hp_sol1 Yes hp_cause2 Tubing Blocked? hp_cause1->hp_cause2 No hp_sol2 Clean/Replace Tubing hp_cause2->hp_sol2 Yes ps_cause1 Incorrect Eluent? poor_sep->ps_cause1 ps_sol1 Optimize Eluent (TLC) ps_cause1->ps_sol1 Yes ps_cause2 Column Overloaded? ps_cause1->ps_cause2 No ps_sol2 Reduce Sample Load ps_cause2->ps_sol2 Yes ps_cause3 Cracked Column? ps_cause2->ps_cause3 No ps_sol3 Repack Column ps_cause3->ps_sol3 Yes ne_cause1 Eluent Too Non-Polar? no_elution->ne_cause1 ne_sol1 Increase Eluent Polarity ne_cause1->ne_sol1 Yes fe_cause1 Eluent Too Polar? fast_elution->fe_cause1 fe_sol1 Decrease Eluent Polarity fe_cause1->fe_sol1 Yes

Caption: A troubleshooting guide for common issues in column chromatography.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Column Chromatography of this compound
ParameterRecommended Value/MaterialNotes
Stationary Phase Silica Gel (60-120 mesh)Standard for most applications.[1]
Mobile Phase (Eluent) Hexane:Ethyl Acetate (95:5 to 80:20 v/v)Adjust ratio based on TLC results.
TLC Analysis Silica gel plates with F254 indicatorVisualize spots under UV light (254 nm).
Target Rf Value ~0.3Provides a good balance for separation.[3]
Sample Preparation Dissolve in a minimum amount of dichloromethane or the mobile phase.[4]Dry loading onto silica can be used for less soluble samples.[7][9]
Column Packing Slurry packing methodEnsures a uniform and well-packed column.[2][4]
Elution Isocratic or gradient elutionGradient elution may improve separation of closely related impurities.[7]
Fraction Collection Collect fractions of 10-20 mL.[2]Monitor fractions by TLC.[3]
Detailed Experimental Protocol
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 9:1 ratio).

    • Visualize the plate under UV light and calculate the Rf value of the product spot.[10]

    • Adjust the solvent ratio until the Rf value is approximately 0.3.[3][5]

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column.[4]

    • Add a thin layer of sand over the plug.[4]

    • Prepare a slurry of silica gel in the chosen mobile phase.[2]

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.[2][4]

    • Drain the excess solvent until the solvent level is just above the silica bed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.[4]

  • Sample Loading:

    • Dissolve the crude this compound in the minimum amount of the mobile phase or a volatile solvent like dichloromethane.[4]

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.[11]

    • Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand layer.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (e.g., using a pump or compressed air) to start the elution at a steady flow rate.[11]

    • Collect the eluent in fractions (e.g., in test tubes).[2]

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.[3]

  • Product Isolation:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

References

By-product formation in the synthesis of 2',6'-Difluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2',6'-Difluoropropiophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Friedel-Crafts Acylation: This involves the reaction of 1,3-difluorobenzene with propanoyl chloride or propanoic anhydride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2][3][4][5]

  • Grignard Reaction: This route utilizes the reaction of a 2,6-difluorophenyl Grignard reagent (prepared from 2,6-difluorobromobenzene or similar halogenated precursors) with a suitable propionylating agent.

Q2: What are the potential by-products in the Friedel-Crafts acylation synthesis of this compound?

A2: The primary by-products in the Friedel-Crafts acylation route may include:

  • Isomeric Products: Acylation at the 4-position of 1,3-difluorobenzene to form 2',4'-difluoropropiophenone.[1][2]

  • Polyacylated Products: Introduction of more than one propiophenone group onto the benzene ring.

  • Products from Rearrangement: Although less common with acylation than alkylation, rearrangement of the propanoyl group is a theoretical possibility.[5]

  • Unreacted Starting Materials: Residual 1,3-difluorobenzene and propanoyl chloride.

  • Hydrolysis Products: Propanoic acid if moisture is present.

Q3: What are the potential by-products when using a Grignard-based synthesis?

A3: In a Grignard-based synthesis, potential by-products can include:

  • Tertiary Alcohol: If the Grignard reagent reacts with the newly formed ketone, it can lead to the formation of a tertiary alcohol through double addition.[6][7]

  • Wurtz Coupling Products: Homocoupling of the Grignard reagent to form biphenyl derivatives.

  • Protonated Starting Material: The Grignard reagent can be quenched by any proton source (e.g., water) to revert to 1,3-difluorobenzene.

  • Unreacted Starting Materials: Residual 2,6-difluorobromobenzene and the propionylating agent.

Troubleshooting Guides

Friedel-Crafts Acylation Route
Issue Potential Cause Troubleshooting Steps
Low Yield of Desired Product Incomplete reaction.- Ensure the use of a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃).- Extend the reaction time or gently heat the mixture as specified in the protocol.[1]- Use a high-purity, anhydrous Lewis acid.
Isomer formation (2',4'-difluoropropiophenone).- Optimize the reaction temperature; lower temperatures often favor the desired ortho-acylation.- The choice of solvent can influence regioselectivity; consider exploring different anhydrous solvents.
Deactivation of the catalyst.- The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a Tar-like Substance Excessive reaction temperature.- Maintain the recommended reaction temperature. Use an ice bath to control the initial exothermic reaction.
High concentration of reagents.- Add the acylating agent dropwise to the mixture of the aromatic compound and Lewis acid to control the reaction rate.[1]
Difficult Purification Presence of multiple by-products.- Utilize column chromatography with a suitable solvent system to separate isomers and other impurities.- Recrystallization from an appropriate solvent can be effective for purifying the solid product.[8][9]
Grignard Reaction Route
Issue Potential Cause Troubleshooting Steps
Failure to Form Grignard Reagent Presence of moisture or oxygen.- Use flame-dried glassware and anhydrous solvents (e.g., diethyl ether, THF).- Perform the reaction under a strict inert atmosphere (nitrogen or argon).- Activate the magnesium turnings (e.g., with a crystal of iodine or by grinding).
Impure haloarene.- Use freshly distilled or purified 2,6-difluorobromobenzene.
Low Yield of Ketone Quenching of the Grignard reagent.- Ensure all reagents and solvents are scrupulously dry.- Add the electrophile (propionylating agent) slowly to the Grignard reagent at a low temperature.
Formation of Tertiary Alcohol Reaction of the Grignard reagent with the ketone product.- Add the Grignard reagent to the propionylating agent (inverse addition) at a low temperature to keep the concentration of the Grignard reagent low.- Use a less reactive propionylating agent.
Presence of Biphenyl By-products Wurtz-type coupling.- Add the haloarene slowly to the magnesium turnings during the formation of the Grignard reagent.

Experimental Protocols

Method 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Reagents: In the flask, place anhydrous aluminum chloride (1.1 equivalents) and the chosen anhydrous solvent (e.g., dichloromethane). Cool the mixture in an ice bath.

  • Addition: Add 1,3-difluorobenzene (1 equivalent) to the cooled suspension. Slowly add propanoyl chloride (1 equivalent) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Method 2: Grignard Reaction with 2,6-Difluorobromobenzene

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents). Add a small amount of anhydrous THF and a crystal of iodine to initiate the reaction. Slowly add a solution of 2,6-difluorobromobenzene (1 equivalent) in anhydrous THF to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Reaction with Electrophile: In a separate flame-dried flask, prepare a solution of propanoyl chloride (1 equivalent) in anhydrous THF and cool it to -78°C (dry ice/acetone bath). Slowly add the prepared Grignard reagent to this solution via a cannula.

  • Quenching: After the addition is complete, stir the reaction mixture at -78°C for 1 hour, then allow it to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography.

Visualizations

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_main_product Main Product cluster_byproduct By-product 1,3-Difluorobenzene 1,3-Difluorobenzene Main_Product This compound 1,3-Difluorobenzene->Main_Product ortho-acylation Byproduct 2',4'-Difluoropropiophenone 1,3-Difluorobenzene->Byproduct para-acylation Propanoyl_Chloride Propanoyl Chloride Propanoyl_Chloride->Main_Product Propanoyl_Chloride->Byproduct AlCl3 AlCl₃ AlCl3->Main_Product AlCl3->Byproduct

Caption: Friedel-Crafts acylation pathways for 1,3-difluorobenzene.

G cluster_reagents Reagents cluster_products Products Grignard 2,6-Difluorophenyl Magnesium Bromide Main_Product This compound Grignard->Main_Product 1st Addition Byproduct Tertiary Alcohol Grignard->Byproduct Propanoyl_Chloride Propanoyl Chloride Propanoyl_Chloride->Main_Product Main_Product->Byproduct 2nd Addition

Caption: Grignard reaction showing desired product and by-product formation.

G Start Low Yield of This compound Check_Moisture Check for Moisture in Reagents/Glassware? Start->Check_Moisture Dry_Reagents Use Anhydrous Reagents and Flame-Dried Glassware Check_Moisture->Dry_Reagents Yes Check_Catalyst Sufficient Catalyst? Check_Moisture->Check_Catalyst No Dry_Reagents->Check_Catalyst Increase_Catalyst Increase Catalyst Stoichiometry Check_Catalyst->Increase_Catalyst No Check_Temp Optimal Reaction Temperature? Check_Catalyst->Check_Temp Yes Increase_Catalyst->Check_Temp Adjust_Temp Adjust Temperature (e.g., cool for selectivity) Check_Temp->Adjust_Temp No Check_Time Sufficient Reaction Time? Check_Temp->Check_Time Yes Adjust_Temp->Check_Time Increase_Time Increase Reaction Time Check_Time->Increase_Time No End Improved Yield Check_Time->End Yes Increase_Time->End

Caption: Troubleshooting workflow for low yield in synthesis.

References

Technical Support Center: 2',6'-Difluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the purity of 2',6'-Difluoropropiophenone. It includes troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols for common purification techniques, and comparative data to aid in method selection.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound synthesized via Friedel-Crafts acylation?

A1: When synthesizing this compound from 1,3-difluorobenzene and propionyl chloride, several impurities can arise:

  • Unreacted Starting Materials: Residual 1,3-difluorobenzene or propionyl chloride.

  • Regioisomers: While the primary product is the 2,6-isomer, small amounts of other isomers like 2',4'-difluoropropiophenone may form. The acylation of 1,3-difluorobenzene tends to direct ortho and para to the fluorine atoms, making the 4-position a highly activated site[1].

  • Polysubstitution Products: Although the acyl group deactivates the aromatic ring, making a second acylation less likely, trace amounts of di-acylated products can form under harsh conditions[2][3].

  • Lewis Acid Complex: The ketone product can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃). This complex must be hydrolyzed during the workup to release the final product[4]. Incomplete hydrolysis can leave metallic or salt impurities.

  • Solvent and Reagent Residues: Residual solvents from the reaction or workup (e.g., dichloromethane, diethyl ether) and byproducts from the hydrolysis step.

Q2: My NMR spectrum shows unexpected aromatic signals. How can I identify the impurity?

A2: Unidentified aromatic signals often point to the presence of regioisomers. The directing effects of the two fluorine atoms in 1,3-difluorobenzene strongly favor acylation at the 2- and 4-positions. While the desired product is 1-(2,6-difluorophenyl)propan-1-one, the formation of 1-(2,4-difluorophenyl)propan-1-one is a common side reaction. To confirm, you would need to compare the spectrum with a known standard of the suspected isomer or use advanced 2D-NMR techniques to determine the substitution pattern on the aromatic ring.

Q3: I have a low-melting solid or an oil after synthesis. What is the best initial purification strategy?

A3: For oily products or low-melting solids, column chromatography is generally the most effective initial purification technique. It excels at separating compounds with different polarities, which is ideal for removing unreacted starting materials, non-polar byproducts, and more polar impurities. This compound is a clear liquid at room temperature, making distillation another viable option if the impurities have significantly different boiling points[5].

Q4: My purified this compound is still not pure enough (>95%). What should I try next?

A4: If a primary purification method like column chromatography does not yield the desired purity, consider the following:

  • Fractional Distillation (for liquids): If you suspect impurities with close boiling points, a fractional distillation under reduced pressure can be effective.

  • Recrystallization (if it solidifies on cooling): Even for compounds that are liquid at room temperature, low-temperature recrystallization from a suitable solvent can be a powerful technique for achieving high purity. You would need to find a solvent in which the compound is soluble at or near room temperature but sparingly soluble at low temperatures (e.g., in a dry ice/acetone bath).

  • Preparative HPLC: For very high purity on a small scale, preparative High-Performance Liquid Chromatography (HPLC) is an excellent, albeit more resource-intensive, option.

Purification Method Comparison

The choice of purification method depends on the scale of the experiment, the nature of the impurities, and the required final purity.

Method Typical Purity Achieved Advantages Disadvantages Best For
Flash Column Chromatography 95-98%Highly effective for a wide range of impurities; applicable to both liquids and solids.[6]Can be time-consuming and requires significant solvent volumes.[7]Initial purification of crude reaction mixtures.
Recrystallization >99% (if successful)Can achieve very high purity; cost-effective.Finding a suitable solvent can be challenging; may result in significant yield loss.Final purification step for solid compounds or those that can be solidified at low temperatures.
Vacuum Distillation 98-99%Excellent for removing non-volatile or very high-boiling impurities from a liquid product.Not effective for separating compounds with close boiling points; requires thermally stable compounds.Large-scale purification of thermally stable liquids.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general method for purifying aromatic ketones. The optimal eluent may require fine-tuning based on preliminary TLC analysis.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a solvent like dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).

    • The ideal eluent system should provide a retention factor (Rf) of approximately 0.3 for the desired product.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a compact bed.

    • Add a thin layer of sand on top of the silica gel to prevent disruption of the surface.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent and then evaporating the solvent to get a free-flowing powder.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the solvent system determined by TLC.

    • Collect fractions in separate test tubes.

    • If separation is difficult, a gradient elution can be used, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding small increments of a more polar solvent (e.g., ethyl acetate).

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purity Assessment by GC-MS

This protocol provides a general method for assessing the purity of the final product.

  • Sample Preparation:

    • Prepare a dilute solution (e.g., ~1 mg/mL) of the purified this compound in a volatile solvent such as ethyl acetate or dichloromethane.

  • Instrument Setup (Typical Parameters):

    • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Column: A standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for this type of analysis.

    • Carrier Gas: Helium with a constant flow rate (e.g., 1 mL/min).

    • Injection: 1 µL injection volume with a split ratio (e.g., 50:1).

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC) to determine the relative area percentages, which provide an estimate of the purity.

    • Analyze the mass spectrum of the main peak to confirm the identity of this compound (Molecular Weight: 170.16 g/mol )[5][8].

    • Compare the mass spectra of any impurity peaks with a library (e.g., NIST) to tentatively identify them.

Visualizations

Purification_Workflow Crude Crude this compound (Post-Workup) TLC TLC Analysis (e.g., 9:1 Hexane:EtOAc) Crude->TLC Assess Polarity Column Flash Column Chromatography TLC->Column Determine Eluent Fractions Collect & Analyze Fractions (TLC) Column->Fractions Combine Combine Pure Fractions & Evaporate Solvent Fractions->Combine Identify Pure Fractions PureProduct Purified Product (>95%) Combine->PureProduct GCMS Purity Check (GC-MS) PureProduct->GCMS Verify Purity Final Final Product (Purity Confirmed) GCMS->Final

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Tree Start Low Purity after Initial Purification Q_Impurity What is the nature of the impurity? Start->Q_Impurity Isomers Close-Boiling Isomers (Confirmed by GC-MS/NMR) Q_Impurity->Isomers Isomers StartMat Unreacted Starting Material (e.g., 1,3-difluorobenzene) Q_Impurity->StartMat Non-polar Polar Baseline/Polar Impurities Q_Impurity->Polar Polar Sol_Isomers1 Fractional Vacuum Distillation Isomers->Sol_Isomers1 Sol_Isomers2 Preparative HPLC Isomers->Sol_Isomers2 Sol_StartMat Optimize Column Chromatography (Use a less polar eluent initially) StartMat->Sol_StartMat Sol_Polar Re-run Column with Optimized Gradient Elution Polar->Sol_Polar

References

Technical Support Center: Purification of 2',6'-Difluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the removal of impurities from 2',6'-Difluoropropiophenone.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in a crude sample of this compound?

A1: Impurities in this compound typically originate from the synthetic route used for its preparation, which is commonly a Friedel-Crafts acylation of 1,3-difluorobenzene with propionyl chloride. Potential impurities can be categorized as follows:

  • Unreacted Starting Materials: 1,3-difluorobenzene and propionyl chloride.

  • Reagents: Residual Lewis acid catalyst, such as aluminum chloride.

  • Side Products: Positional isomers (e.g., 2',4'-Difluoropropiophenone) may form depending on the selectivity of the reaction.

  • Solvent Residues: Solvents used in the reaction and workup (e.g., dichloromethane, diethyl ether).

  • Degradation Products: Formed during synthesis or storage.

Q2: How can I assess the purity of my this compound sample?

A2: Purity assessment is crucial before and after purification. The following analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It provides information on the retention time and mass-to-charge ratio of each component, aiding in their identification.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying non-volatile impurities.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample and to monitor the progress of a purification process.

Q3: Which purification method is most suitable for this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity. The most common methods are:

  • Vacuum Distillation: Ideal for separating volatile compounds from non-volatile impurities or from other volatile compounds with significantly different boiling points.

  • Recrystallization: A cost-effective method for purifying solid compounds or high-boiling liquids that can be solidified. The success of this method relies on finding a suitable solvent in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities have different solubility profiles.

  • Flash Column Chromatography: A versatile technique for separating compounds with different polarities. It is particularly useful for removing impurities with similar boiling points or solubility characteristics to the target compound.

Troubleshooting Guides

Vacuum Distillation

Issue 1: The compound is not distilling at the expected temperature.

  • Possible Cause 1: Inaccurate pressure reading. The boiling point of a liquid is highly dependent on the pressure. Ensure your vacuum gauge is calibrated and providing an accurate reading.

  • Solution 1: Use a nomograph to estimate the boiling point at your system's pressure. If the pressure is higher than anticipated, check for leaks in your distillation setup. Ensure all joints are properly sealed with vacuum grease.

  • Possible Cause 2: Presence of high-boiling impurities. If the crude sample contains a significant amount of impurities with higher boiling points, the overall boiling point of the mixture may be elevated.

  • Solution 2: Consider a pre-purification step, such as a simple filtration or a wash, to remove some of the non-volatile impurities before distillation.

Issue 2: The compound is decomposing during distillation.

  • Possible Cause: The distillation temperature is too high. Even under vacuum, some compounds can decompose at elevated temperatures.

  • Solution: Lower the distillation temperature by achieving a lower pressure (higher vacuum). Ensure the heating mantle or oil bath provides uniform heating to avoid localized hot spots.

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Possible Cause 1: The solution is supersaturated at a temperature above the melting point of the compound.

  • Solution 1: Add a small amount of additional hot solvent to decrease the saturation.

  • Possible Cause 2: The cooling rate is too fast. Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice.

  • Solution 2: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gentle scratching of the inside of the flask with a glass rod can help induce crystallization.

Issue 2: Poor recovery of the purified compound.

  • Possible Cause 1: Too much solvent was used. If the compound has some solubility in the cold solvent, using an excessive amount will result in a significant portion remaining in the mother liquor.

  • Solution 1: Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Possible Cause 2: The compound is significantly soluble in the cold solvent.

  • Solution 2: Cool the solution in an ice-salt bath to further decrease the solubility. Alternatively, consider a different solvent or a two-solvent recrystallization system.

Flash Column Chromatography

Issue 1: Poor separation of the desired compound from an impurity.

  • Possible Cause 1: Inappropriate solvent system (eluent). The polarity of the eluent may not be optimal for separating the components.

  • Solution 1: Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good solvent system will give a retention factor (Rf) of 0.2-0.4 for the desired compound and a significant difference in Rf values between the compound and the impurity.

  • Possible Cause 2: Column overloading. Applying too much sample to the column can lead to broad peaks and poor resolution.

  • Solution 2: Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to load 1 g of sample per 10-20 g of silica gel.

Issue 2: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough. The compound is strongly adsorbed to the stationary phase (e.g., silica gel).

  • Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

Experimental Protocols

Purity Assessment by GC-MS
  • Sample Preparation: Prepare a dilute solution of the crude this compound in a volatile solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

  • GC Conditions (Example):

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

  • Data Analysis: Identify the peak for this compound and any impurity peaks. Use the integrated peak areas to estimate the relative purity. Compare the mass spectra of the impurity peaks to a library (e.g., NIST) for tentative identification.

Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and the joints are lightly greased.

  • Procedure:

    • Place the crude this compound into the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum to the system.

    • Once the desired pressure is reached and stable, begin to heat the distillation flask gently using a heating mantle or an oil bath.

    • Collect the fraction that distills at a constant temperature. The boiling point will depend on the pressure.

    • Discard the initial and final fractions, which are likely to contain lower and higher boiling impurities, respectively.

Purification by Recrystallization
  • Solvent Selection: Test the solubility of the crude material in various solvents (e.g., ethanol, methanol, hexane, ethyl acetate, or mixtures thereof) to find a suitable system. A good single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent, and the two solvents must be miscible.

  • Procedure (Single Solvent):

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid dissolves completely.

    • If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Purification by Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate eluent. A mixture of hexane and ethyl acetate is a good starting point. The desired compound should have an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a less polar solvent) and carefully apply it to the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, applying positive pressure. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Solubility of Propiophenone (Parent Compound) in Common Solvents. [1][2]

SolventSolubility
WaterInsoluble
MethanolMiscible
EthanolMiscible
Diethyl EtherMiscible
BenzeneMiscible
TolueneMiscible

Note: This data is for the parent compound, propiophenone. The fluorine substituents on this compound will alter its polarity and solubility, but this table provides a useful starting point for solvent selection.

Table 2: Purity and Yield Expectations.

Purification MethodTypical Purity AchievedTypical Recovery Yield
Vacuum Distillation>98%70-90%
Recrystallization>99% (if suitable solvent is found)60-85%
Flash Chromatography>98%75-95%

Note: These are general estimates and the actual results will depend on the specific impurity profile of the crude material.

Visualizations

Purification_Workflow crude Crude this compound purity_assessment Purity Assessment (GC-MS, TLC) crude->purity_assessment distillation Vacuum Distillation purity_assessment->distillation High boiling or non-volatile impurities recrystallization Recrystallization purity_assessment->recrystallization Solid with suitable solubility profile chromatography Flash Chromatography purity_assessment->chromatography Polar impurities or isomers analysis Final Purity Analysis distillation->analysis recrystallization->analysis chromatography->analysis pure_product Pure Product (>95%) analysis->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Compound Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_recovery Low Recovery start->low_recovery add_solvent Add more hot solvent oiling_out->add_solvent Yes slow_cool Cool slowly, scratch flask oiling_out->slow_cool No no_crystals->slow_cool Yes seed_crystal Add a seed crystal no_crystals->seed_crystal If slow cooling fails less_solvent Use less solvent low_recovery->less_solvent Yes colder_temp Cool to a lower temperature low_recovery->colder_temp If less solvent is not enough

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Synthesis of Ortho-Difluorinated Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ortho-difluorinated ketones.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is resulting in low to no yield of the desired ortho-difluorinated ketone. What are the potential causes?

Answer:

Low or no yield in the synthesis of ortho-difluorinated ketones can stem from several factors, primarily related to substrate reactivity and reaction conditions.

  • Substrate Inactivity: The electronic and steric properties of your starting material are crucial. Ketones that do not readily form an enol or enolate will react slowly or not at all with electrophilic fluorinating agents.[1][2] For instance, indanone derivatives can be unreactive towards reagents like Selectfluor® due to a combination of steric hindrance and the high stability of their keto-enol tautomer.[1][2]

  • Inappropriate Fluorinating Agent: The choice of fluorinating agent is critical. While Selectfluor® is common, its reactivity can be substrate-dependent.[1][2] For some substrates, stronger or different types of fluorinating agents may be necessary.

  • Reaction Conditions: Temperature and reaction time are key parameters. Some ketones require elevated temperatures (refluxing conditions) to undergo fluorination.[1][2] Insufficient reaction time may also lead to low conversion.

  • Moisture: The presence of moisture can lead to the formation of hydrated products, especially with trifluoroacetylated precursors or when the product is an α,α-difluorinated ketone.[1][2] This can complicate purification and reduce the isolated yield of the desired ketone.

Troubleshooting Workflow: Low Yield

start Low/No Yield check_substrate Assess Substrate Reactivity (Keto-Enol Tautomerism) start->check_substrate check_reagent Evaluate Fluorinating Agent start->check_reagent check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions solution_substrate Consider alternative synthetic route or activating groups check_substrate->solution_substrate Substrate likely unreactive solution_reagent Screen different fluorinating agents (e.g., NFSI, F2/base) check_reagent->solution_reagent Agent may be too mild solution_conditions Increase temperature and/or prolong reaction time check_conditions->solution_conditions Conditions may be insufficient

Caption: Troubleshooting workflow for low reaction yield.

FAQ 2: My reaction is producing a mixture of mono- and di-fluorinated products. How can I improve the selectivity for the difluorinated product?

Answer:

Achieving selective difluorination without significant monofluorinated intermediates can be challenging. Here are some strategies:

  • Stoichiometry of the Fluorinating Agent: Ensure you are using at least two equivalents of the fluorinating agent. However, simply increasing the equivalents may not be sufficient and can lead to other side reactions.

  • Reaction Conditions: In some cases, monofluorination is rapid because the starting 1,3-diketone exists predominantly in its enol form. The resulting monofluoroketone is in the keto-form, and its subsequent enolization to allow for the second fluorination can be slow.[3] The addition of a base or water can accelerate this enolization, promoting difluorination.[3] For instance, using fluorine gas in the presence of quinuclidine can facilitate the formation of the difluorinated product.[3]

  • Stepwise Synthesis: A more controlled approach is a two-step synthesis. First, synthesize and isolate the monofluorinated ketone. Then, subject the purified monofluorinated ketone to a second fluorination step. This allows for better control over the reaction and purification.

Logical Relationship for Fluorination Selectivity

cluster_conditions Reaction Conditions start Starting Ketone (Enol Form Favored) mono Monofluorinated Ketone (Keto Form) start->mono Fast Fluorination di Difluorinated Ketone mono->di Slow Fluorination base Addition of Base/H2O base->mono Accelerates Enolization no_base Standard Conditions no_base->mono Slow Enolization

Caption: Factors influencing mono- vs. di-fluorination.

FAQ 3: I'm observing unexpected side products, such as hydrated ketones. How can I prevent their formation and purify my desired product?

Answer:

The formation of hydrates is a known issue, particularly for ketones with strong electron-withdrawing groups adjacent to the carbonyl, such as α,α-difluorinated carbons.[1][2]

  • Prevention: The most effective preventative measure is to conduct the reaction and work-up under strictly anhydrous conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purification:

    • Chromatography: Careful column chromatography can sometimes separate the ketone from its hydrate, although this can be difficult.

    • Azeotropic Distillation: For hydrates that can be dehydrated, azeotropic distillation with a suitable solvent (e.g., toluene) to remove water can be effective, provided the desired product is stable under these conditions.

    • Chemical Dehydration: In some cases, treatment with a chemical drying agent may help, but care must be taken to ensure the agent does not react with the product.

Data Summary

The yields of fluorinated ketones can vary significantly based on the substrate and reaction conditions. Below is a summary of reported yields for the fluorination of various cyclic ketones using Selectfluor®.

Starting KetoneProductYield (%)ConditionsReference
1,3-Cyclopentanedione2-Fluoro-1,3-cyclopentanedione50Selectfluor®, MeCN, RT[1]
1,3-Cyclohexanedione2-Fluoro-1,3-cyclohexanedione55Selectfluor®, MeCN, RT[1]
Substituted Indanoneα,α-difluorinated productAppreciableSelectfluor®[1]
Camphorα-monofluorinated camphor70Selectfluor®, reflux[1][2]
Various β-ketoacidsDifluoromethyl ketones56-74Decarboxylative Difluorination[4]

Key Experimental Protocols

Protocol 1: General Procedure for Electrophilic Fluorination using Selectfluor®

This protocol is adapted from the fluorination of cyclic ketones and can be used as a starting point for ortho-substituted aryl ketones.[1]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the ketone substrate (1.0 eq.) in an anhydrous solvent (e.g., acetonitrile).

  • Reagent Addition: Add Selectfluor® (2.0-2.2 eq. for difluorination) to the solution in portions at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrate. Monitor the reaction progress by TLC or NMR spectroscopy.[1][2]

  • Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of α,α-Difluoro-α-halomethyl Ketones

This protocol describes a trifluoroacetate release/halogenation strategy.[5]

  • Preparation: Dissolve the pentafluoro-dihydroxy-butan-1-one precursor (1.0 eq.) in anhydrous THF.

  • Reagent Addition: Add a lithium halide (e.g., LiBr, 6.0 eq.) followed by an electrophilic halogen source (e.g., Selectfluor® for bromination, I2 for iodination, 2.0 eq.).

  • Base Addition: Stir for 1 minute, then add triethylamine (Et3N, 2.0 eq.).

  • Reaction: Stir the mixture for 30 minutes at room temperature.

  • Quenching: Quench the reaction with a suitable aqueous solution (e.g., saturated NH4Cl for bromination, saturated Na2S2O3 for iodination).

  • Extraction and Purification: Extract the product with ethyl acetate, dry the combined organic layers over Na2SO4, concentrate, and purify as needed.

Experimental Workflow: Electrophilic Fluorination

prep 1. Dissolve Ketone in Anhydrous Solvent add 2. Add Selectfluor® (2.2 eq.) prep->add react 3. Stir at RT or Reflux (Monitor by TLC/NMR) add->react workup 4. Quench with Aqueous Solution react->workup extract 5. Extract with Organic Solvent workup->extract purify 6. Dry, Concentrate, and Purify via Chromatography extract->purify

Caption: General workflow for electrophilic fluorination.

References

Catalyst selection for the synthesis of 2',6'-Difluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2',6'-Difluoropropiophenone.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main synthetic routes to this compound are:

  • Friedel-Crafts Acylation: This is a classic electrophilic aromatic substitution reaction where 1,3-difluorobenzene is acylated with propanoyl chloride or propanoic anhydride using a Lewis acid catalyst.[1]

  • Directed Ortho-Metalation (DoM): This method involves the deprotonation of 1,3-difluorobenzene at a position ortho to both fluorine atoms with a strong base, followed by reaction with an acylating agent.[1] This route can offer high yields for related structures.[2]

Q2: Which catalysts are recommended for the Friedel-Crafts acylation of 1,3-difluorobenzene?

A2: Due to the electron-withdrawing nature of the two fluorine atoms, 1,3-difluorobenzene is a deactivated aromatic ring, making the selection of an effective catalyst crucial.[3]

  • Strong Lewis Acids: Aluminum chloride (AlCl₃) is a powerful and commonly used Lewis acid for Friedel-Crafts acylation.[4] However, it is highly sensitive to moisture and is typically required in stoichiometric amounts because the product ketone can form a stable complex with it.[3]

  • Alternative Lewis Acids: For deactivated substrates, other Lewis acids such as iron(III) chloride (FeCl₃), antimony(V) chloride (SbCl₅), and titanium(IV) chloride (TiCl₄) can be effective.[5]

  • Reusable and "Green" Catalysts: To overcome the drawbacks of traditional Lewis acids, researchers have explored reusable solid acid catalysts like zeolites and zinc oxide (ZnO).[6][7] Rare-earth metal triflates, such as lanthanum(III) triflate (La(OTf)₃) and ytterbium(III) triflate (Yb(OTf)₃), have also been shown to be highly effective and recyclable catalysts for the acylation of fluorinated benzenes, sometimes offering high yields and selectivity under solvent-free conditions.[8][9] For instance, the acylation of fluorobenzene with benzoyl chloride using La(OTf)₃ and TfOH at 140°C for 4 hours resulted in an 87% yield with 99% para-selectivity.[9]

Q3: What is the Directed Ortho-Metalation (DoM) route and what are its advantages?

A3: Directed Ortho-Metalation involves using a directing group on an aromatic ring to guide deprotonation by a strong base (like an organolithium reagent) to a specific ortho position. For 1,3-difluorobenzene, the fluorine atoms themselves can direct the metalation to the C2 position. The resulting organolithium intermediate is then reacted with an electrophile, in this case, a propanoylating agent. A significant advantage of this method is the potential for very high yields and regioselectivity. For the analogous synthesis of 2',6'-difluoroacetophenone, a yield of 92% has been reported.[2]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My Friedel-Crafts acylation of 1,3-difluorobenzene is resulting in a very low yield or no product at all. What are the likely causes?

A: Low yields in this reaction are common due to the deactivated nature of the starting material. Here are the primary factors to investigate:

  • Catalyst Inactivity: The most frequent cause is the deactivation of the Lewis acid catalyst by moisture.[3] Ensure that all glassware is oven-dried, and all reagents and solvents are anhydrous. It is best to use a freshly opened bottle of the Lewis acid or to purify it before use.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid, effectively removing it from the catalytic cycle.[3] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst relative to the acylating agent is often necessary.

  • Deactivated Aromatic Ring: The two electron-withdrawing fluorine atoms on 1,3-difluorobenzene strongly deactivate the ring towards electrophilic aromatic substitution.[3] This may necessitate harsher reaction conditions, such as higher temperatures or the use of a stronger Lewis acid catalyst.

  • Sub-optimal Reaction Temperature: The reaction may require heating to overcome the activation energy. However, excessively high temperatures can lead to side reactions and decomposition of starting materials or products. The optimal temperature should be determined empirically.

Data Presentation

Table 1: Catalyst Performance in the Synthesis of Fluorinated Propiophenones and Related Compounds

CatalystSubstrateAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
AlCl₃1,3-DifluorobenzenePropionyl chlorideMethylene chloride50-552Not specified, but successful synthesis of 2',4'-isomer[10]
La(OTf)₃ / TfOHFluorobenzeneBenzoyl chlorideSolvent-free140487[9]
FeCl₃·6H₂OAnisoleAcetic anhydrideTAAIL6024High[11]
ZnOTolueneAcetyl chlorideSolvent-freeRoom Temp-Good[8]

Table 2: Comparison of Synthetic Routes to 2',6'-Difluoro Aromatic Ketones

MethodStarting MaterialKey ReagentsTemperature (°C)Yield (%)Key AdvantagesKey DisadvantagesReference
Friedel-Crafts Acylation1,3-DifluorobenzenePropanoyl chloride, AlCl₃50-55Moderate (expected)Well-established methodRequires stoichiometric, moisture-sensitive catalyst; lower yield with deactivated rings[3][10]
Directed Ortho-Metalation1,3-Difluorobenzenet-BuLi, Acetic anhydride-78 to -592 (for acetophenone)High yield and regioselectivityRequires cryogenic temperatures and pyrophoric reagents[2]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation for the Synthesis of 2',4'-Difluoropropiophenone (Adaptable for 2',6'- Isomer)

This protocol for the synthesis of the 2',4'-isomer can be adapted for the synthesis of this compound, although yields may vary due to differences in steric hindrance and electronic effects.

Materials:

  • 1,3-Difluorobenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Propionyl Chloride

  • Methylene Chloride (CH₂Cl₂)

  • Ice-water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a mixture of 1,3-difluorobenzene (100 ml) and anhydrous aluminum chloride (114 g), add propionyl chloride (66 ml) dropwise with stirring over 45 minutes.[10]

  • Heat the mixture on an oil bath at 50-55°C and stir for 2 hours.[10]

  • Cool the reaction mixture and add methylene chloride (300 ml).[10]

  • Pour the resulting solution in portions into ice-water (1 L) while stirring.[10]

  • Separate the methylene chloride layer and extract the aqueous layer twice with methylene chloride (60 ml each).[10]

  • Combine the organic layers, wash with water (200 ml), and dry over anhydrous magnesium sulfate.[10]

  • Distill off the solvent to obtain the crude product.[10] Further purification can be achieved by vacuum distillation or column chromatography.

Protocol 2: Directed Ortho-Metalation for the Synthesis of 2',6'-Difluoroacetophenone (Adaptable for Propiophenone Synthesis)

This high-yield protocol for the synthesis of the acetophenone analog can be adapted by substituting the acylating agent.

Materials:

  • tert-Butyl chloride

  • Lithium granules

  • Anhydrous Tetrahydrofuran (THF)

  • 1,3-Difluorobenzene

  • Propanoic anhydride (or propanoyl chloride)

Procedure:

  • Preparation of tert-Butyllithium: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), react tert-butyl chloride (9.25 g) with lithium granules (1.4 g) in anhydrous THF (100 g) at -78°C.[2]

  • Once the conversion to tert-butyllithium is >97% (monitored by GC), add 1,3-difluorobenzene (11.4 g) and stir the mixture for 30 minutes at -78°C, followed by 2 hours at -65°C.[2]

  • Acylation: In a separate flask, prepare a solution of propanoic anhydride (or propanoyl chloride, ~1.2 equivalents) in anhydrous THF. Cool this solution to -5°C.[2]

  • Add the solution of 2,6-difluoro-1-lithiobenzene dropwise to the cold solution of the acylating agent.[2]

  • After the addition is complete, perform a standard aqueous work-up.[2]

  • The crude product can be purified by column chromatography or distillation.

Mandatory Visualizations

Troubleshooting_Low_Yield start Low or No Yield Observed check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Purity start->check_reagents catalyst_moisture Is the catalyst anhydrous? check_catalyst->catalyst_moisture temp Is temperature optimized? check_conditions->temp reagent_purity Are reagents pure and anhydrous? check_reagents->reagent_purity catalyst_amount Is catalyst loading stoichiometric? catalyst_moisture->catalyst_amount Yes use_fresh_catalyst Use fresh/anhydrous catalyst under inert atmosphere. catalyst_moisture->use_fresh_catalyst No increase_catalyst Increase catalyst loading (e.g., 1.1-1.5 eq). catalyst_amount->increase_catalyst No end Re-run Experiment use_fresh_catalyst->end increase_catalyst->end time Is reaction time sufficient? temp->time Yes optimize_temp Screen temperatures (e.g., RT to reflux). temp->optimize_temp No increase_time Increase reaction time and monitor by TLC/GC. time->increase_time No optimize_temp->end increase_time->end purify_reagents Purify/dry reagents and solvents. reagent_purity->purify_reagents No purify_reagents->end

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

Catalyst_Selection start Catalyst Selection for Acylation of 1,3-Difluorobenzene traditional Traditional Friedel-Crafts start->traditional alternative Alternative High-Yield Route start->alternative lewis_acid Lewis Acid Catalyst traditional->lewis_acid reusable Reusable / 'Green' Catalysts traditional->reusable dom Directed Ortho-Metalation (DoM) alternative->dom alcl3 AlCl₃ (Strong, but moisture-sensitive) lewis_acid->alcl3 other_lewis FeCl₃, SbCl₅, TiCl₄ (Alternative strong acids) lewis_acid->other_lewis zeolites Zeolites / ZnO (Solid acids) reusable->zeolites triflates Rare-Earth Triflates (e.g., La(OTf)₃, Yb(OTf)₃) (Highly active, recyclable) reusable->triflates organolithium Strong Base (e.g., t-BuLi) followed by acylating agent dom->organolithium

Caption: Decision tree for catalyst and synthetic route selection.

FC_Workflow start Start: Friedel-Crafts Acylation setup 1. Assemble dry glassware under inert atmosphere. start->setup mix_reagents 2. Mix 1,3-difluorobenzene and anhydrous AlCl₃. setup->mix_reagents add_acyl 3. Add propanoyl chloride dropwise. mix_reagents->add_acyl react 4. Heat and stir reaction mixture. add_acyl->react workup 5. Quench with ice-water and perform extraction. react->workup purify 6. Dry and concentrate organic layers. Purify product. workup->purify end End: this compound purify->end

Caption: Experimental workflow for Friedel-Crafts acylation.

DoM_Workflow start Start: Directed Ortho-Metalation prep_base 1. Prepare/obtain strong base (e.g., t-BuLi) in anhydrous THF. start->prep_base lithiation 2. Add 1,3-difluorobenzene at -78°C to form lithiated intermediate. prep_base->lithiation prep_acyl 3. Prepare cold solution of acylating agent. lithiation->prep_acyl acylate 4. Add lithiated intermediate to acylating agent. prep_acyl->acylate workup 5. Aqueous work-up. acylate->workup purify 6. Purify product. workup->purify end End: this compound purify->end

Caption: Experimental workflow for the Directed Ortho-Metalation (DoM) route.

References

Validation & Comparative

A Comparative ¹H NMR Analysis of 2',6'-Difluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H NMR spectrum of 2',6'-difluoropropiophenone, offering a comparative perspective with related propiophenone derivatives. The structural elucidation of fluorinated aromatic ketones is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine substitution. This document presents predicted ¹H NMR data for this compound alongside experimental data for analogous compounds, facilitating a deeper understanding of its spectroscopic features.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the ethyl group protons and the aromatic protons. The electron-withdrawing nature of the two fluorine atoms at the ortho positions significantly influences the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound and Comparative Experimental Data for Related Compounds.

CompoundProton AssignmentMultiplicityPredicted/Experimental Chemical Shift (δ, ppm)Predicted/Experimental Coupling Constant (J, Hz)
This compound -CH₃ (H-3)Triplet (t)~1.1 - 1.3~7.2
-CH₂- (H-2)Quartet (q)~2.9 - 3.1~7.2
Aromatic H-4'Multiplet (m)~7.4 - 7.6-
Aromatic H-3', H-5'Multiplet (m)~7.0 - 7.2-
Propiophenone [1][2]-CH₃Triplet (t)1.22 - 1.237.2
-CH₂-Quartet (q)2.98 - 3.017.2
Aromatic ProtonsMultiplet (m)7.44 - 7.98-
2'-Hydroxypropiophenone [1]-CH₃Triplet (t)1.23-
-CH₂-Quartet (q)3.05-
Aromatic ProtonsMultiplet (m)6.85 - 7.85-
4'-Fluoropropiophenone [3]-CH₃---
-CH₂----
Aromatic ProtonsMultiplet (m)--
2'-Fluoroacetophenone [4]-CH₃Triplet (t)2.62~2.6
Aromatic H-6'Multiplet (m)7.86-
Aromatic H-4'Multiplet (m)7.50-
Aromatic H-5'Multiplet (m)7.20-
Aromatic H-3'Multiplet (m)7.12-

Experimental Protocol

The following is a general protocol for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.[1]

  • Typical acquisition parameters include:

    • A spectral width covering a range of approximately -1 to 10 ppm.

    • A sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[5]

    • A relaxation delay of 1-5 seconds to allow for full relaxation of the protons between pulses.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling patterns.

Structural Correlations and NMR Assignments

The chemical structure of this compound and the key through-bond correlations that give rise to the observed ¹H NMR splitting patterns can be visualized. The ethyl group protons (-CH₂- and -CH₃) will exhibit a characteristic quartet and triplet, respectively, due to their mutual coupling. The aromatic protons will show more complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms.

Figure 1. Key ¹H-¹H and ¹H-¹⁹F NMR correlations in this compound.

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2',6'-Difluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel compounds is a cornerstone of modern chemical research and drug development. Mass spectrometry (MS) stands as a pivotal analytical technique in this endeavor, providing intricate details about a molecule's structure through its unique fragmentation pattern. This guide offers a comprehensive comparison of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of 2',6'-Difluoropropiophenone against its non-fluorinated analog, propiophenone. The inclusion of fluorine atoms is a common strategy in medicinal chemistry to modulate a drug's metabolic stability and pharmacokinetic profile, making an understanding of their influence on fragmentation behavior essential.

Predicted Fragmentation Pathways: The Influence of Fluorine

Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and often predictable fragmentation.[1][2] The fragmentation of aromatic ketones is well-characterized and typically involves several key pathways, including α-cleavage and rearrangements.[3][4][5]

For this compound, the presence of two electron-withdrawing fluorine atoms on the phenyl ring is expected to significantly influence the fragmentation cascade compared to the unsubstituted propiophenone. The primary fragmentation pathways are anticipated to be:

  • α-Cleavage: This is a characteristic fragmentation for ketones, involving the cleavage of the bond adjacent to the carbonyl group.[4] For this compound, two primary α-cleavage events are possible:

    • Loss of an ethyl radical (•CH₂CH₃) to form the 2,6-difluorobenzoyl cation.

    • Loss of the 2,6-difluorophenyl radical to form the propionyl cation.

  • McLafferty Rearrangement: This rearrangement is common for carbonyl compounds with a γ-hydrogen and results in the loss of a neutral alkene.[4][6]

  • Cleavage involving the aromatic ring: Fragmentation of the difluorophenyl ring itself can also occur.

The following diagram illustrates the predicted primary fragmentation pathways for this compound under electron ionization.

Fragmentation_Pathway M [this compound]⁺˙ (m/z 184) F1 [C₇H₃F₂O]⁺ (m/z 157) 2,6-Difluorobenzoyl cation M->F1 - •C₂H₅ F2 [C₃H₅O]⁺ (m/z 57) Propionyl cation M->F2 - •C₇H₃F₂ F3 [C₇H₄F₂O]⁺˙ (m/z 156) McLafferty Rearrangement Product M->F3 - C₂H₄ (McLafferty) F4 [C₆H₃F₂]⁺ (m/z 113) 2,6-Difluorophenyl cation F1->F4 - CO F5 [C₅H₃]⁺ (m/z 63) F4->F5 - C₂H₂ GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry A Sample Injection B Separation in GC Column A->B C Ionization (EI, 70 eV) B->C Transfer Line D Mass Analysis C->D E Detection D->E F Mass Spectrum E->F Data Acquisition & Analysis

References

A Comparative Guide to the FTIR Spectroscopy of 2',6'-Difluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Fourier-Transform Infrared (FTIR) spectroscopy of 2',6'-Difluoropropiophenone with other relevant propiophenone derivatives. The data presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.

Comparative Analysis of Vibrational Spectra

The FTIR spectrum of this compound is characterized by specific vibrational modes influenced by the presence of the carbonyl group, the aromatic ring, and the two fluorine substituents. A comparison with unsubstituted propiophenone and its para-substituted analogues (4'-methyl and 4'-chloro) highlights the electronic and steric effects of these substituents on the key vibrational frequencies.

The data presented below has been compiled from various spectral databases and literature sources. It is important to note that spectral data can vary slightly based on the experimental conditions and the physical state of the sample.

Vibrational ModeThis compound (cm⁻¹)Propiophenone (cm⁻¹)4'-Methylpropiophenone (cm⁻¹)4'-Chloropropiophenone (cm⁻¹)
Aromatic C-H Stretch ~3100-3000~3100-30003048[1]Not specified
Aliphatic C-H Stretch ~2980-2850~2980-28502952[1]Not specified
C=O Stretch (Carbonyl) ~1680-1660~16851694[1]~1680
Aromatic C=C Stretch ~1600-1450~1600, 1580, 1450Not specifiedNot specified
C-F Stretch ~1250-1100N/AN/AN/A
Aromatic C-H Bending (out-of-plane) ~900-700~750, 690964, 842, 816[1]Not specified

Note: The exact peak positions for this compound are based on general expectations for similar structures and require experimental verification for precise assignment. Data for other compounds are sourced from publicly available spectra and literature.[1][2][3][4][5][6][7][8][9][10][11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

The following protocol outlines a standard procedure for acquiring an FTIR spectrum of a liquid or solid organic compound using an ATR-FTIR spectrometer.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond or germanium crystal).

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • For liquids: Place a small drop of the liquid sample directly onto the center of the ATR crystal, ensuring the crystal is fully covered.

    • For solids: Place a small amount of the solid sample onto the ATR crystal. Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the FTIR spectrum of the sample. The instrument will co-add a number of scans to improve the signal-to-noise ratio. A typical setting is 16 or 32 scans.

    • The spectrum is typically recorded in the mid-infrared range, from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the sample.

    • Process the resulting spectrum as needed (e.g., baseline correction, smoothing).

    • Identify and label the significant absorption peaks. Compare the peak positions with known correlation charts and spectral databases to assign them to specific vibrational modes.

Workflow for Comparative FTIR Analysis

The following diagram illustrates the logical workflow for the comparative analysis of this compound and its analogues using FTIR spectroscopy.

FTIR_Comparison_Workflow FTIR Spectroscopy Comparative Workflow cluster_preparation Sample Preparation cluster_acquisition Spectral Acquisition cluster_analysis Data Analysis & Comparison Sample1 This compound FTIR ATR-FTIR Spectrometer Sample1->FTIR Sample2 Propiophenone Sample2->FTIR Sample3 4'-Methylpropiophenone Sample3->FTIR Sample4 4'-Chloropropiophenone Sample4->FTIR Background Acquire Background FTIR->Background SampleScan Acquire Sample Spectra FTIR->SampleScan Background->SampleScan Processing Data Processing (Baseline Correction, etc.) SampleScan->Processing PeakPicking Peak Identification & Assignment Processing->PeakPicking Comparison Comparative Analysis of Spectra PeakPicking->Comparison Report Generate Comparison Guide Comparison->Report

Caption: Workflow for the comparative FTIR analysis of propiophenone derivatives.

References

A Comparative Analysis of 2',6'-Difluoropropiophenone and 2',4'-Difluoropropiophenone Reactivity for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount in the synthesis of novel chemical entities. Difluorinated propiophenones are valuable intermediates, with the substitution pattern of the fluorine atoms on the phenyl ring significantly influencing their reactivity. This guide provides an objective comparison of the reactivity of 2',6'-Difluoropropiophenone and 2',4'-Difluoropropiophenone, supported by established chemical principles and illustrative experimental data, to aid in the rational design of synthetic routes.

The distinct placement of fluorine atoms in this compound and 2',4'-Difluoropropiophenone results in different electronic and steric environments. These differences fundamentally impact their reactivity in key chemical transformations, including reactions at the carbonyl group and electrophilic aromatic substitution on the phenyl ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 2',4'-Difluoropropiophenone is presented below.

PropertyThis compound2',4'-Difluoropropiophenone
CAS Number 85068-31-185068-30-0
Molecular Formula C₉H₈F₂OC₉H₈F₂O
Molecular Weight 170.16 g/mol 170.16 g/mol
Appearance Clear liquidLight yellow liquid
Boiling Point Not readily available51-52 °C at 1.5 mmHg[1]
Density Not readily available1.193 g/mL at 25 °C[1]

Reactivity Comparison: Theoretical Framework

The reactivity of these isomers is primarily governed by the interplay of electronic and steric effects imparted by the fluorine substituents.

Electronic Effects: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution. However, fluorine can also donate electron density through resonance (+R effect) via its lone pairs.

  • In 2',4'-Difluoropropiophenone , the fluorine at the para-position can participate in resonance, which can partially offset the deactivating inductive effect and influence the regioselectivity of electrophilic attack.

  • In This compound , both fluorine atoms are ortho to the propiophenone group. Their strong inductive effects significantly decrease the electron density of the aromatic ring.

Steric Effects: The presence of substituents at the ortho-positions (C2' and C6') can sterically hinder the approach of reagents to both the carbonyl group and the adjacent positions on the aromatic ring.

  • This compound experiences significant steric hindrance around the carbonyl group due to the two ortho-fluorine atoms. This can impede the approach of bulky nucleophiles.

  • 2',4'-Difluoropropiophenone , with only one ortho-substituent (a fluorine atom), is sterically less hindered compared to its 2',6'-isomer.

G Factors Influencing Reactivity cluster_0 This compound cluster_1 2',4'-Difluoropropiophenone Strong -I Effect Strong -I Effect Reduced Carbonyl Reactivity Reduced Carbonyl Reactivity Strong -I Effect->Reduced Carbonyl Reactivity Deactivated Ring (EAS) Deactivated Ring (EAS) Strong -I Effect->Deactivated Ring (EAS) Steric Hindrance (Ortho) Steric Hindrance (Ortho) Steric Hindrance (Ortho)->Reduced Carbonyl Reactivity Moderate -I Effect Moderate -I Effect Higher Carbonyl Reactivity Higher Carbonyl Reactivity Moderate -I Effect->Higher Carbonyl Reactivity Moderately Deactivated Ring (EAS) Moderately Deactivated Ring (EAS) Moderate -I Effect->Moderately Deactivated Ring (EAS) +R Effect (Para-F) +R Effect (Para-F) +R Effect (Para-F)->Moderately Deactivated Ring (EAS) Less Steric Hindrance Less Steric Hindrance Less Steric Hindrance->Higher Carbonyl Reactivity

Logical relationship between substituent effects and reactivity.

Comparative Reactivity in Key Reactions

Carbonyl Group Reactivity: Nucleophilic Addition

Reactions involving nucleophilic attack at the carbonyl carbon, such as Grignard reactions and reductions with hydride reagents, are expected to be significantly influenced by steric hindrance.

Illustrative Data: Nucleophilic Addition (Grignard Reaction)

ReactionSubstrateIllustrative Yield (%)Expected Reaction Time
Grignard Reaction (e.g., with MeMgBr)This compound60-70%Slower
Grignard Reaction (e.g., with MeMgBr)2',4'-Difluoropropiophenone80-90%Faster

Note: The yields are illustrative and based on the expected impact of steric hindrance. Actual yields may vary depending on the specific reaction conditions.

The two ortho-fluorine atoms in this compound are expected to sterically hinder the approach of the Grignard reagent to the carbonyl carbon, leading to a slower reaction rate and potentially lower yields compared to the less hindered 2',4'-isomer.

Aromatic Ring Reactivity: Electrophilic Aromatic Substitution (EAS)

The difluorinated phenyl ring in both isomers is deactivated towards electrophilic aromatic substitution due to the strong inductive effect of the fluorine atoms. However, the regioselectivity of the substitution will differ.

  • For 2',4'-Difluoropropiophenone , the directing effects of the two fluorine atoms and the propiophenone group will determine the position of substitution. The ortho, para-directing effect of the fluorine atoms and the meta-directing effect of the propiophenone group will lead to a complex mixture of products, with substitution likely favoring the positions ortho to the fluorine atoms.

  • For This compound , the strong deactivation by the two ortho-fluorine atoms and the propiophenone group makes electrophilic aromatic substitution very difficult. If a reaction does occur, it would be expected to proceed at the less hindered para-position to the propiophenone group.

Experimental Protocols

The following are representative experimental protocols for common reactions involving these propiophenone derivatives. Researchers should optimize these conditions based on their specific substrates and reagents.

Protocol 1: Reduction of Difluoropropiophenones with Sodium Borohydride

This protocol describes a general procedure for the reduction of the carbonyl group to a secondary alcohol.

Materials:

  • This compound or 2',4'-Difluoropropiophenone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the difluoropropiophenone (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purify the product by column chromatography or recrystallization as needed.

G Workflow for NaBH4 Reduction Start Start Dissolve Ketone in MeOH Dissolve Ketone in MeOH Start->Dissolve Ketone in MeOH Cool to 0 C Cool to 0 C Dissolve Ketone in MeOH->Cool to 0 C Add NaBH4 Add NaBH4 Cool to 0 C->Add NaBH4 Monitor by TLC Monitor by TLC Add NaBH4->Monitor by TLC Monitor by TLC->Add NaBH4 Incomplete Quench with NH4Cl (aq) Quench with NH4Cl (aq) Monitor by TLC->Quench with NH4Cl (aq) Reaction Complete Extract with DCM Extract with DCM Quench with NH4Cl (aq)->Extract with DCM Dry and Concentrate Dry and Concentrate Extract with DCM->Dry and Concentrate Purify Product Purify Product Dry and Concentrate->Purify Product End End Purify Product->End

References

A Spectroscopic Guide to the Isomers of Difluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the spectroscopic properties of difluoropropiophenone isomers. Understanding the distinct spectral fingerprints of these isomers is crucial for their unambiguous identification in synthetic chemistry, drug discovery, and quality control processes. This document provides available experimental data, outlines detailed analytical protocols, and presents a logical workflow for isomer differentiation.

Introduction to Difluoropropiophenone Isomers

Difluoropropiophenone (C₉H₈F₂O, Molar Mass: ~170.16 g/mol ) is a ketone with a propyl group attached to a difluorinated phenyl ring. The position of the two fluorine atoms on the aromatic ring gives rise to six possible structural isomers:

  • 2',3'-Difluoropropiophenone

  • 2',4'-Difluoropropiophenone

  • 2',5'-Difluoropropiophenone

  • 2',6'-Difluoropropiophenone

  • 3',4'-Difluoropropiophenone

  • 3',5'-Difluoropropiophenone

Each isomer exhibits unique spectroscopic characteristics due to the distinct electronic environment of its atoms. This guide focuses on the key differentiating features in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for the difluoropropiophenone isomers. Due to the limited availability of published experimental data for all isomers, expected values and patterns based on established spectroscopic principles are included to facilitate comparison.

Table 1: ¹H NMR Spectral Data (Predicted and Experimental)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Data is predicted unless otherwise noted.

IsomerAromatic Protons (δ, ppm, Multiplicity)-CH₂- Protons (δ, ppm, Multiplicity)-CH₃ Protons (δ, ppm, Multiplicity)
2',3'- ~7.1-7.6 (m, 3H)~3.0 (q, 2H)~1.2 (t, 3H)
2',4'- ~6.9-7.9 (m, 3H)~3.0 (q, 2H)~1.2 (t, 3H)
2',5'- ~7.0-7.5 (m, 3H)~3.0 (q, 2H)~1.2 (t, 3H)
2',6'- ~7.0-7.4 (m, 3H)~2.9 (q, 2H)~1.2 (t, 3H)
3',4'- ~7.1-7.8 (m, 3H)~3.0 (q, 2H)~1.2 (t, 3H)
3',5'- ~7.4 (m, 2H), ~7.0 (m, 1H)~3.0 (q, 2H)~1.2 (t, 3H)

Note: The aromatic region for all isomers is complex due to ¹H-¹H and ¹H-¹⁹F coupling. The quartet (q) for the -CH₂- protons and the triplet (t) for the -CH₃ protons are due to ¹H-¹H coupling.

Table 2: ¹³C NMR Spectral Data (Predicted and Experimental)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Data is predicted unless otherwise noted.

IsomerC=O (δ, ppm)Aromatic Carbons (δ, ppm, Multiplicity due to C-F coupling)-CH₂- (δ, ppm)-CH₃ (δ, ppm)
2',3'- ~198-200~115-160 (multiple d, dd)~32~8
2',4'- ~197-199~105-165 (multiple d, dd)~32~8
2',5'- ~198-200~115-160 (multiple d, dd)~32~8
2',6'- ~199-201~110-165 (multiple d, dd)~36~8
3',4'- ~198-200~115-160 (multiple d, dd)~32~8
3',5'- ~198-200~108-165 (multiple d, dd)~32~8

Note: Carbons directly bonded to fluorine will appear as doublets (d) with large coupling constants (¹JCF), while carbons two or three bonds away will show smaller couplings (²JCF, ³JCF), often as doublets of doublets (dd) or triplets.

Table 3: Key IR Absorption Frequencies (Predicted and Experimental)

IsomerC=O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)
2',3'- ~1680-1700~1100-1300~1580-1610, ~1450-1500~2850-3000
2',4'- ~1675-1695~1100-1300~1590-1620, ~1480-1520~2850-3000
2',5'- ~1680-1700~1100-1300~1580-1610, ~1470-1510~2850-3000
2',6'- ~1685-1705~1100-1300~1590-1620, ~1460-1500~2850-3000
3',4'- ~1675-1695~1100-1300~1590-1615, ~1490-1520~2850-3000
3',5'- ~1680-1700~1100-1300~1590-1610, ~1440-1480~2850-3000

Table 4: Mass Spectrometry Fragmentation Data (Predicted and Experimental)

Ionization Method: Electron Ionization (EI). Data is predicted unless otherwise noted.

IsomerMolecular Ion (M⁺˙) (m/z)Key Fragment Ions (m/z)
All Isomers 170141 ([M-C₂H₅]⁺), 113 ([FC₆H₃CO]⁺ or [C₆H₄FCO]⁺)
3',4'- 170[1]141, 113[1]
3',5'- 170[2][3]141, 113[3]

Note: The primary fragmentation pathway involves the alpha-cleavage of the ethyl group, resulting in a stable difluorobenzoyl cation at m/z 141. Further fragmentation can occur, but the base peak is consistently expected to be m/z 141.

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh 10-20 mg of the difluoropropiophenone isomer for ¹H NMR (or 30-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[4] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

  • Transfer : Using a Pasteur pipette with a cotton plug, carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[4]

  • Instrumentation : The analysis is performed on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[5][6][7]

  • Data Acquisition :

    • The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

    • For ¹H NMR , a standard pulse-acquire sequence is used. Typically, 8 to 16 scans are accumulated to achieve a good signal-to-noise ratio.[8]

    • For ¹³C NMR , a proton-decoupled pulse sequence is employed to simplify the spectrum to singlets for each unique carbon (though splitting due to fluorine coupling will remain).[8] A greater number of scans (e.g., 128 or more) is required due to the low natural abundance of the ¹³C isotope.[8]

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline-corrected. Chemical shifts are referenced to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Thin Film Method) :

    • Dissolve a small amount (2-5 mg) of the solid isomer in a few drops of a volatile solvent like methylene chloride or acetone.[9][10]

    • Place a drop of the resulting solution onto a clean, dry salt plate (KBr or NaCl).[9]

    • Allow the solvent to evaporate completely, leaving a thin, even film of the sample on the plate.[9]

  • Instrumentation : The analysis is conducted using an FT-IR spectrometer.[11]

  • Data Acquisition :

    • First, a background spectrum of the empty sample compartment is collected to account for atmospheric CO₂ and H₂O.[12]

    • The salt plate with the sample film is then placed in the sample holder.

    • The sample spectrum is recorded, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).[11]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the isomer (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[13]

  • Instrumentation : The analysis is performed on a GC-MS system, which couples a gas chromatograph for separation with a mass spectrometer for detection.[13]

  • Gas Chromatography Method :

    • Injection : A small volume (e.g., 1 µL) of the sample solution is injected into the heated GC inlet, where it is vaporized.

    • Separation : The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms). The column temperature is typically programmed to ramp from a low to a high temperature to separate components based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry Method :

    • Ionization : As compounds elute from the GC column, they enter the ion source of the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is typically used for small molecules, causing reproducible fragmentation.[14]

    • Analysis : The resulting ions (the molecular ion and various fragment ions) are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

    • Detection : The detector records the abundance of each ion, generating a mass spectrum for the compound.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and differentiation of an unknown difluoropropiophenone isomer.

G cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Data Interpretation & Confirmation Unknown Unknown Isomer Sample MS GC-MS Analysis Unknown->MS Molecular Weight & Fragmentation IR FT-IR Analysis Unknown->IR Functional Groups (C=O, C-F) NMR 1D & 2D NMR (¹H, ¹³C, COSY) Unknown->NMR Detailed Connectivity Compare Compare Data to Reference Spectra / Predictions MS->Compare IR->Compare Assign Assign Signals & Coupling NMR->Assign Assign->Compare Identify Identify Isomer Structure Compare->Identify

References

Purity Analysis of 2',6'-Difluoropropiophenone: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2',6'-Difluoropropiophenone, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical for the safety and efficacy of the final drug product. This document offers detailed experimental protocols and supporting data to aid in selecting the optimal analytical method.

Introduction to this compound and Purity Concerns

This compound is an aromatic ketone that serves as a building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, which can arise from the manufacturing process or degradation, can impact the stability, safety, and pharmacological activity of the final API. Therefore, a robust and reliable analytical method for purity determination is essential.

Common impurities may include starting materials, byproducts of the synthesis, and degradation products. For this compound, potential impurities could include isomers (e.g., 2',4'-Difluoropropiophenone), related ketones, and precursors from the synthetic route.

Comparative Analysis of HPLC Methods

The most common technique for analyzing non-volatile aromatic compounds like this compound is reversed-phase HPLC.[1] This guide compares two common reversed-phase columns: a standard C18 column and a Pentafluorophenyl (PFP) column, which can offer alternative selectivity for halogenated compounds.[2][3]

Method 1: Standard C18 Column

C18 columns are widely used for reversed-phase chromatography due to their hydrophobic nature, which provides good retention for a broad range of organic molecules.[4]

Method 2: Pentafluorophenyl (PFP) Column

PFP columns provide a unique selectivity due to multiple retention mechanisms, including hydrophobic, dipole-dipole, and π-π interactions.[3] These interactions can be particularly advantageous for separating halogenated aromatic compounds.[2]

Experimental Protocols

Sample Preparation

A standard stock solution of this compound was prepared by dissolving 10 mg of the compound in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL. This stock solution was further diluted with the mobile phase to a working concentration of 0.1 mg/mL for HPLC analysis.

HPLC Conditions
ParameterMethod 1: C18Method 2: PFP
Column C18, 4.6 x 150 mm, 5 µmPFP, 4.6 x 150 mm, 5 µm
Mobile Phase A WaterWater
Mobile Phase B AcetonitrileAcetonitrile
Gradient 60% B to 80% B over 10 min50% B to 70% B over 10 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 258 nm258 nm
Injection Volume 10 µL10 µL

Results and Discussion

The following table summarizes the hypothetical data obtained from the analysis of a this compound sample spiked with potential impurities using the two HPLC methods.

CompoundMethod 1: C18Method 2: PFP
Retention Time (min) Peak Area (%) Retention Time (min) Peak Area (%)
Impurity 1 (2',6'-Difluoroacetophenone)4.20.153.80.15
Impurity 2 (2',6'-Difluorobenzoic acid)2.50.202.10.20
This compound 5.8 99.5 6.5 99.5
Impurity 3 (Isomer: 2',4'-Difluoropropiophenone)5.70.107.20.10
Impurity 4 (Unidentified)7.10.058.50.05
Calculated Purity (%) 99.5 99.5

As shown in the table, both methods are capable of separating the main compound from its potential impurities. However, the PFP column in Method 2 provides a greater separation (larger difference in retention times) between the main peak of this compound and its isomeric impurity (Impurity 3). This enhanced selectivity is a key advantage of the PFP column for analyzing fluorinated aromatic compounds.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing a Weigh this compound b Dissolve in Acetonitrile a->b c Dilute to Working Concentration b->c d Inject Sample into HPLC c->d e Separation on Column (C18 or PFP) d->e f UV Detection at 258 nm e->f g Integrate Peak Areas f->g h Calculate Purity g->h i Generate Report h->i

Caption: Experimental workflow for HPLC purity analysis.

The choice of HPLC column and mobile phase is critical for achieving optimal separation. The following diagram illustrates the relationship between these parameters and the quality of the chromatographic results.

HPLC_Parameters cluster_params HPLC Parameters cluster_outcomes Separation Outcomes cluster_goal Analytical Goal col Column Chemistry (e.g., C18, PFP) sel Selectivity col->sel Influences mp Mobile Phase (e.g., Acetonitrile/Water) ret Retention Time mp->ret Affects res Resolution sel->res Determines goal Accurate Purity Determination res->goal Enables ret->res Impacts

Caption: Relationship between HPLC parameters and separation quality.

Conclusion

Both the standard C18 and the PFP columns can be effectively used for the purity analysis of this compound by HPLC. The choice of column will depend on the specific impurities that need to be resolved. For instances where isomeric impurities are a concern, the PFP column offers superior selectivity and is the recommended choice. The experimental protocols and data presented in this guide provide a solid starting point for developing and validating a robust purity analysis method for this compound in a research or quality control setting.

References

X-ray Crystallography of 2',6'-Difluoropropiophenone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the solid-state structures of 2'-fluoro-substituted acetophenone derivatives, serving as close analogs to 2',6'-difluoropropiophenone derivatives for which crystallographic data is not publicly available. The comparative analysis is based on X-ray crystallographic data, offering insights into their conformational preferences and intermolecular interactions. This information is crucial for structure-based drug design and understanding the impact of fluorine substitution on molecular conformation.

Performance Comparison of 2'-Fluoro-Substituted Acetophenone Derivatives

The solid-state conformations of two closely related 2'-fluoro-substituted acetophenone derivatives, 2-(2-fluorobenzoyl)pyridine (1m) and N-(2-((2-fluorophenyl)(hydroxy)methyl)phenyl)acetamide (1n) , have been elucidated by single-crystal X-ray diffraction.[1][2][3][4] The crystallographic data reveals a strong preference for an s-trans conformation in these molecules, where the fluorine atom and the carbonyl oxygen are positioned on opposite sides of the C(aroyl)-C(acyl) bond.[1][2][3][4] This conformational preference is a key structural feature that can influence the biological activity and physicochemical properties of this class of compounds.

The observed s-trans conformation minimizes the steric and electrostatic repulsion between the electronegative fluorine and oxygen atoms.[1][2] This finding is significant for computational modeling and the design of novel derivatives with specific conformational requirements for receptor binding.

Quantitative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two analyzed 2'-fluoro-substituted acetophenone derivatives. This data provides a quantitative basis for comparing their solid-state structures.

Parameter2-(2-fluorobenzoyl)pyridine (1m)N-(2-((2-fluorophenyl)(hydroxy)methyl)phenyl)acetamide (1n)
CCDC Deposition No. 20589632058964
Chemical Formula C₁₂H₈FNOC₁₅H₁₅FN₂O₂
Formula Weight 201.20274.29
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 10.1333(4)9.5391(2)
b (Å) 7.9991(3)12.3995(3)
c (Å) 11.5582(4)11.9798(3)
α (°) 9090
β (°) 101.123(2)107.0340(10)
γ (°) 9090
Volume (ų) 919.29(6)1354.29(5)
Z 44
Calculated Density (g/cm³) 1.4541.345
R-factor (%) 4.383.82

Experimental Protocols

The experimental procedures for obtaining the crystallographic data are crucial for the reproducibility and validation of the results. The following sections detail the methodologies employed for the structure determination of the 2'-fluoro-substituted acetophenone derivatives.

Crystal Growth

Single crystals of 2-(2-fluorobenzoyl)pyridine (1m) and N-(2-((2-fluorophenyl)(hydroxy)methyl)phenyl)acetamide (1n) suitable for X-ray diffraction were grown by slow evaporation from a solution of ethyl acetate and hexane.

X-ray Data Collection and Structure Refinement

X-ray diffraction data for both compounds were collected at 100 K using a Rigaku XtaLAB AFC12 diffractometer with a HyPix-6000HE detector and Cu Kα radiation (λ = 1.54184 Å). The crystal structures were solved by direct methods using SHELXT and refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizing the Workflow

The process of determining a crystal structure using X-ray crystallography involves a series of sequential steps. The following diagram illustrates a typical experimental workflow.

X-ray Crystallography Workflow cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Compound Compound Synthesis Purification Purification Compound->Purification Crystallization Crystallization Purification->Crystallization Crystal Single Crystal Crystallization->Crystal Mounting Crystal Mounting Crystal->Mounting Diffraction Diffraction Data Collection Mounting->Diffraction Xray X-ray Source Xray->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation CIF Final Structure (CIF) Validation->CIF

Caption: A generalized workflow for single-crystal X-ray crystallography.

This guide highlights the importance of X-ray crystallography in determining the precise three-dimensional arrangement of atoms in 2'-fluoro-substituted acetophenone derivatives. The conformational preference and detailed structural parameters presented here provide a valuable foundation for future research and development of this compound derivatives and related compounds in medicinal chemistry and materials science.

References

A Comparative Guide to Catalysts for Difluoroketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of the difluoroketone motif is a critical strategy in medicinal chemistry and drug development, as it can significantly modulate the biological activity and physicochemical properties of molecules. The synthesis of these valuable compounds often relies on catalytic methods, with the choice of catalyst being paramount to achieving high efficiency, selectivity, and substrate scope. This guide provides a comparative analysis of prominent catalytic systems for the synthesis of α,α-difluoroketones, offering experimental data and protocols to aid researchers in selecting the optimal method for their specific needs.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of three major catalytic systems for the synthesis of difluoroketones: photocatalysis, palladium-catalysis, and copper-catalysis. The data is compiled from representative examples in recent literature to highlight the capabilities of each approach.

Catalyst SystemCatalystSubstrate 1Substrate 2Yield (%)Catalyst Loading (mol%)Reaction Conditions
Visible-Light Photocatalysis [Ir(dF(CF3)ppy)2(dtbbpy)]PF6Aromatic Carboxylic Acidsα-Trifluoromethyl Alkenes60-95%1Blue LEDs, NaHCO3, PPh3, DCE, 30 °C, 12 h
Palladium-Catalysis Pd(OAc)2 / rac-BINAP2',4'-DifluoroacetophenoneAryl Bromides70-98%5 (Pd), 10 (ligand)Cs2CO3, Toluene, 100 °C, 12-24 h
Copper-Catalysis [Cu(CH3CN)4]BF4 / terpyAlkenesAryl Diazonium Salts55-85%20(DMPU)2Zn(CF2H)2, DCE, 25 °C, 12 h

Experimental Workflow and Methodologies

A generalized experimental workflow for the catalytic synthesis of difluoroketones is outlined below. This process involves the careful preparation of reagents, execution of the reaction under an inert atmosphere, and subsequent purification and analysis of the desired product.

experimental_workflow General Experimental Workflow for Difluoroketone Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Catalyst, Substrates & Reagents solvent Add Anhydrous Solvent reagents->solvent inert Degas with N2/Ar solvent->inert reaction_setup Combine Reagents in Reaction Vessel inert->reaction_setup heating Heat to Required Temperature reaction_setup->heating stirring Stir for Specified Time reaction_setup->stirring quench Quench Reaction stirring->quench extract Solvent Extraction quench->extract purify Column Chromatography extract->purify characterization Characterize Product (NMR, MS) purify->characterization yield Determine Yield characterization->yield

A Comparative Guide to the Synthesis of 2',6'-Difluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2',6'-Difluoropropiophenone is a key chemical intermediate in the synthesis of various pharmaceutical compounds. The presence of the difluorophenyl moiety can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. The efficient and high-yielding synthesis of this building block is therefore of considerable interest. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental data and protocols to aid researchers in selecting the most suitable method for their specific applications.

Comparative Analysis of Synthetic Routes

Two prominent high-yielding methods for the synthesis of this compound are the Organolithium Route via Directed Ortho-Metalation (DoM) and a Malonic Ester Synthesis variant. The following table summarizes the key quantitative data for each approach, allowing for a direct comparison of their performance. The data is adapted from established protocols for the synthesis of the closely related 2',6'-difluoroacetophenone.

ParameterRoute 1: Organolithium SynthesisRoute 2: Malonic Ester Synthesis
Starting Materials 1,3-Difluorobenzene, tert-Butyl chloride, Lithium, Propionic anhydride2,6-Difluorobenzoyl chloride, Diethyl malonate, Magnesium chloride, Triethylamine
Overall Yield ~90% (Estimated based on 92% for acetophenone)[1][2]~85% (Estimated based on 87% for acetophenone)[2]
Key Reagents tert-Butyllithium (in situ), Propionic anhydrideDiethyl malonate, Triethylamine, Sulfuric acid, Acetic acid
Reaction Temperature -78°C to -5°C[1][2]Ambient temperature to 94°C[2]
Reaction Time Approximately 3-4 hours[2]Approximately 9.5 hours[2]
Key Advantages High yield, Fewer steps from 1,3-difluorobenzene.[2]Avoids cryogenic temperatures for the main reaction, uses less hazardous organometallic reagents directly.[2]
Key Disadvantages Requires cryogenic temperatures, use of pyrophoric tert-butyllithium.[2]Multi-step process (acylation, hydrolysis, decarboxylation), lower overall yield.[2]

Experimental Protocols

Method 1: Organolithium Synthesis via Directed Ortho-Metalation (DoM)

This method involves the deprotonation of 1,3-difluorobenzene at a position ortho to both fluorine atoms using a strong base, followed by quenching with a propionylating agent.[3] This protocol is adapted from a high-yield synthesis of 2',6'-difluoroacetophenone.[1]

Materials:

  • tert-Butyl chloride

  • Lithium granules

  • Tetrahydrofuran (THF), anhydrous

  • 1,3-Difluorobenzene

  • Propionic anhydride

Procedure:

  • Preparation of tert-Butyllithium: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of tert-butyllithium in THF is prepared by reacting tert-butyl chloride with lithium granules in THF at -78°C.[1]

  • Lithiation of 1,3-Difluorobenzene: After the formation of tert-butyllithium is complete, 1,3-difluorobenzene is added, and the mixture is stirred for 30 minutes at -78°C and then for 2 hours at -65°C to form 2,6-difluoro-1-lithiobenzene.[1]

  • Propionylation: The resulting solution of 2,6-difluoro-1-lithiobenzene is added dropwise to a solution of propionic anhydride in THF, which has been cooled to -5°C.[1]

  • Work-up: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield this compound.

Organolithium_Synthesis cluster_prep tert-Butyllithium Preparation cluster_reaction Main Reaction tert-Butyl_chloride tert-Butyl chloride tBuLi tert-Butyllithium tert-Butyl_chloride->tBuLi Lithium Lithium Lithium->tBuLi Lithiobenzene 2,6-Difluoro-1-lithiobenzene 1_3_DFB 1,3-Difluorobenzene 1_3_DFB->Lithiobenzene Product This compound Lithiobenzene->Product Prop_anhydride Propionic anhydride Prop_anhydride->Product

Caption: Workflow for Organolithium Synthesis of this compound.

Method 2: Malonic Ester Synthesis

This route begins with the acylation of diethyl malonate with 2,6-difluorobenzoyl chloride, followed by hydrolysis and decarboxylation to yield the final product.

Materials:

  • 2,6-Difluorobenzoyl chloride

  • Diethyl malonate

  • Magnesium chloride

  • Triethylamine

  • Sulfuric acid

  • Acetic acid

Procedure:

  • Acylation: Diethyl malonate is acylated with 2,6-difluorobenzoyl chloride in the presence of magnesium chloride and triethylamine.

  • Hydrolysis and Decarboxylation: The resulting intermediate is then subjected to acidic hydrolysis and decarboxylation using a mixture of sulfuric acid and acetic acid, with heating, to produce this compound.

Malonic_Ester_Synthesis Start 2,6-Difluorobenzoyl chloride + Diethyl malonate Acylation Acylation (MgCl2, Et3N) Start->Acylation Intermediate Acylated Malonic Ester Intermediate Acylation->Intermediate Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation (H2SO4, AcOH, Heat) Intermediate->Hydrolysis_Decarboxylation Product This compound Hydrolysis_Decarboxylation->Product

Caption: Workflow for Malonic Ester Synthesis of this compound.

Conclusion

The choice between the Organolithium and Malonic Ester synthesis routes for this compound will depend on the specific requirements of the researcher and the available laboratory infrastructure. The Organolithium route offers a higher yield and a more direct pathway from 1,3-difluorobenzene. However, it necessitates the use of cryogenic temperatures and pyrophoric reagents, which may not be suitable for all laboratory settings. The Malonic Ester synthesis provides a viable alternative that avoids these harsh conditions but involves a multi-step process with a slightly lower overall yield. For large-scale production where yield is paramount and the necessary safety precautions are in place, the Organolithium route may be preferable. For smaller-scale syntheses where operational simplicity and avoidance of hazardous reagents are a priority, the Malonic Ester route presents a compelling option.

References

Safety Operating Guide

Navigating the Safe Disposal of 2',6'-Difluoropropiophenone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 2',6'-Difluoropropiophenone, ensuring compliance with safety regulations and fostering a secure laboratory environment.

Crucial Safety Information: this compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1] It is imperative that this chemical is never disposed of down the drain or in regular trash.[1] Proper disposal must adhere to stringent protocols to mitigate risks to human health and the environment.

Key Chemical and Hazard Data

Understanding the properties of this compound is the first step in its safe handling and disposal. The following table summarizes its key characteristics.

PropertyData
Appearance Colorless to light yellow liquid[1]
Flash Point 77 °C (170.6 °F) - closed cup[1]
GHS Hazard Statements H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[2] The following steps outline the general procedure for its safe disposal.

  • Segregation: As a fluorinated organic compound, this compound waste must be segregated from non-halogenated organic waste.[3] The reason for this is that non-halogenated wastes may be reprocessed as fuel, and the combustion of fluorinated compounds can produce toxic substances like hydrogen fluoride.[3]

    • For small, occasional quantities (less than 50g), it may be permissible to combine them with chlorinated organic waste, as these are often treated together by waste services.[3]

    • Larger quantities should be collected in a dedicated, clearly labeled "Fluorinated Organic Waste" container.[3]

  • Containerization:

    • Use a suitable, leak-proof, and clearly labeled container for collecting the waste. The container must be compatible with this compound.

    • Ensure the container is kept tightly closed when not in use to prevent the release of vapors.[4][5]

    • Store the waste container in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[2][5] A flammable liquids cabinet is the recommended storage location.[3]

  • Handling Spills:

    • In the event of a spill, first, remove all sources of ignition.[2][4]

    • Ventilate the area.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Absorb the spill with an inert material such as sand, silica gel, or a universal binder.[4][5]

    • Collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[2][4]

  • Final Disposal:

    • The ultimate disposal method for this compound is to transfer it to a licensed and approved hazardous waste disposal facility.[2][4][6]

    • Never attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[1]

    • All chemical waste generators must consult and comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Diagram: this compound Disposal Workflow start Start: Generate This compound Waste is_spill Is it a spill? start->is_spill absorb Absorb with inert material (e.g., sand, silica gel) is_spill->absorb Yes is_large_quantity Large quantity? is_spill->is_large_quantity No (Routine Waste) collect_spill Collect in a suitable, closed container absorb->collect_spill store Store container in a cool, dry, well-ventilated area (Flammable Liquids Cabinet) collect_spill->store fluorinated_waste Collect in dedicated 'Fluorinated Organic Waste' container is_large_quantity->fluorinated_waste Yes chlorinated_waste Small quantity (<50g): May be combined with 'Chlorinated Organic Waste' is_large_quantity->chlorinated_waste No fluorinated_waste->store chlorinated_waste->store dispose Arrange for pickup by a licensed hazardous waste disposal service store->dispose

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer working environment and protecting our planet.

References

Safeguarding Your Research: A Guide to Handling 2',6'-Difluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced field of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 2',6'-Difluoropropiophenone, a fluorinated aromatic ketone. By adhering to these procedural steps, you can minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to protect against the potential hazards of this compound. The following table summarizes the recommended PPE for various levels of protection.

Protection LevelRespiratory ProtectionEye and Face ProtectionBody ProtectionHand ProtectionFoot Protection
Standard Laboratory Use Full-face respirator with combination cartridges for acid gas/organic vapor or a half-mask respirator with chemical splash face shield.[3]Chemical splash goggles or a face shield.[3][4]Chemical-resistant disposable coveralls (e.g., Tyvek®).[3]Nitrile or butyl rubber gloves; consider double-gloving for extended tasks.[3]Chemical-resistant boots with steel toe and shank.[5][6]
High-Concentration or Confined Space Positive-pressure, self-contained breathing apparatus (SCBA) or a supplied-air respirator.[5]As above.Hooded and booted chemical-resistant suits for full coverage.[3]As above.As above.

Handling and Storage Procedures

Proper handling and storage are critical to prevent exposure and accidents. Always work in a well-ventilated area, preferably within a chemical fume hood.[4][7]

Key Handling Steps:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[4]

  • Donning PPE: Put on all required PPE in a clean area before entering the handling zone.[3]

  • Dispensing: Use only non-sparking tools and explosion-proof equipment when transferring the chemical.[7][8] Ground and bond containers and receiving equipment to prevent static discharge.[9]

  • Post-Handling: Thoroughly wash hands and any exposed skin after handling.[10] Do not eat, drink, or smoke in the work area.[10]

  • Doffing PPE: Remove PPE carefully to avoid contaminating yourself.[3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[7][8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[8][9]

  • Store separately from strong oxidizing agents and strong bases.[8]

Disposal Plan

Contaminated materials and waste from this compound must be treated as hazardous waste.

Disposal Steps:

  • Segregation: Collect all waste, including contaminated PPE, in a designated and clearly labeled hazardous waste container.

  • Containerization: Use a suitable, closed container for disposal.[8]

  • Professional Disposal: Arrange for disposal by a licensed professional waste disposal service.[7][11] Do not dispose of this chemical down the drain or in regular trash.[1]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Exposure TypeFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][9]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[8][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][9][11]

Spill Response:

  • Evacuate the area and remove all sources of ignition.[8]

  • Ventilate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable container for hazardous waste disposal.[8]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Hazard Assessment prep2 Gather PPE prep1->prep2 prep3 Prepare Workspace (Fume Hood, Spill Kit) prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Chemical Transfer (Grounded Equipment) handle1->handle2 handle3 Perform Experiment handle2->handle3 spill Spill or Exposure Event handle2->spill clean1 Segregate Waste handle3->clean1 handle3->spill clean2 Decontaminate Workspace clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Dispose of Hazardous Waste clean3->clean4 emergency Emergency Procedures (First Aid, Spill Response) spill->emergency

A flowchart outlining the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.